molecular formula C9H9N3O3 B581884 Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 187732-95-2

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Cat. No.: B581884
CAS No.: 187732-95-2
M. Wt: 207.189
InChI Key: NHSIPJHPEDCYAR-UHFFFAOYSA-N
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Description

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a high-value chemical scaffold in medicinal chemistry, recognized for its role in the development of novel antiviral agents. Recent research highlights the application of this furo[2,3-b]pyrazine core in the design and synthesis of pyrazine conjugates with significant potency against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) . These conjugates, developed via molecular hybridization strategies such as microwave-assisted click chemistry, have demonstrated promising antiviral activity and selectivity indexes, in some cases surpassing the efficacy of the reference drug Favipiravir in preliminary studies . This compound serves as a critical precursor, enabling researchers to explore structure-activity relationships and develop potential drug candidates aimed at addressing global health challenges. The furo[2,3-b]pyrazine structure is a key pharmacophore, and its integration into hybrid molecules continues to be a fruitful approach in the search for new therapeutic options with potentially lower cytotoxicity .

Properties

IUPAC Name

ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIPJHPEDCYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672193
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187732-95-2
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic organic compound featuring a fused furo[2,3-b]pyrazine core. This scaffold is of interest to medicinal chemists due to the diverse biological activities exhibited by related pyrazine derivatives, including roles as kinase inhibitors and anticancer agents. This technical guide provides a summary of the available chemical and physical properties of this compound, alongside information on related compounds to offer a broader context for its potential applications in research and drug development.

While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles the available information and provides insights into the general characteristics of the furo[2,3-b]pyrazine class.

Core Chemical Properties

The fundamental chemical identifiers and predicted properties for this compound are summarized below.

PropertyValueSource
CAS Number 187732-95-2[1]
Molecular Formula C₉H₉N₃O₃[1]
Molecular Weight 207.19 g/mol [2]
Predicted Boiling Point 345.6 ± 37.0 °C[2]
Predicted Density 1.386 ± 0.06 g/cm³[2]

Synthesis and Characterization

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in the searched literature. However, the synthesis of analogous structures, such as thieno[2,3-b]pyrazine derivatives, often involves multi-step sequences. A general synthetic approach for related compounds involves the construction of the core heterocyclic system followed by functional group manipulations. For instance, the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been achieved through a Pd-catalyzed C-N Buchwald-Hartwig cross-coupling reaction.[3] This suggests that similar palladium-catalyzed coupling strategies could potentially be employed for the synthesis or derivatization of this compound.

General Experimental Workflow for Synthesis of Related Heterocyclic Compounds

G start Starting Materials reaction Multi-step Synthesis (e.g., Cyclization, Condensation) start->reaction intermediate Core Heterocyclic Intermediate reaction->intermediate functionalization Functional Group Interconversion (e.g., Pd-catalyzed cross-coupling) intermediate->functionalization product Final Product (e.g., this compound) functionalization->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure, Characterized Compound characterization->end

Caption: A generalized workflow for the synthesis and characterization of complex heterocyclic molecules.

Spectral Data

Specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the reviewed literature. For reference, the spectral data for a related class of compounds, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, have been reported and show characteristic signals for the aromatic protons on the pyrazine and appended aryl rings, as well as signals for the methyl ester.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of pyrazine-containing heterocycles has been the subject of extensive research in drug discovery.

Derivatives of fused pyrazines have shown a wide range of pharmacological activities. For instance, various pyrazine derivatives have been investigated for their potential as:

  • Anticancer agents: Certain pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4]

  • Kinase inhibitors: The pyrazine scaffold is present in a number of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Given the structural similarities to these biologically active molecules, it is plausible that this compound could serve as a scaffold or intermediate for the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified, hypothetical signaling pathway where a furo[2,3-b]pyrazine derivative might act as a kinase inhibitor, a common mode of action for this class of compounds.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds and Activates substrate Downstream Substrate receptor->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Initiates Signaling Cascade inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor Inhibits Kinase Activity

Caption: A hypothetical mechanism of action for a furo[2,3-b]pyrazine derivative as a kinase inhibitor.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data on its chemical properties, a detailed synthesis protocol, and specific biological activities are not yet widely published, its structural relationship to other biologically active pyrazine derivatives suggests it may be a valuable building block for the synthesis of novel compounds with therapeutic potential. Researchers interested in this molecule are encouraged to perform detailed characterization and biological screening to uncover its properties and potential applications.

References

Spectroscopic data for "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Launching Data Acquisition

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Targeting the Right Sources

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Unraveling the Pharmacological Potential: A Technical Overview of the Furo[2,3-b]pyrazine Scaffold and its Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The furo[2,3-b]pyrazine heterocyclic system represents a privileged scaffold in medicinal chemistry, serving as a foundational core for the development of potent and selective kinase inhibitors. While "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" is a key synthetic intermediate, its direct mechanism of action is not extensively documented. Instead, its significance lies in providing a versatile platform for the synthesis of pharmacologically active derivatives that target a range of protein kinases implicated in diseases such as cancer. This technical guide delves into the mechanism of action of compounds derived from the furo[2,3-b]pyrazine core, offering insights into their biological targets, the signaling pathways they modulate, and the experimental methodologies employed in their evaluation.

The Furo[2,3-b]pyrazine Core: A Scaffold for Kinase Inhibition

The furo[2,3-b]pyrazine structure, a fusion of furan and pyrazine rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This enables its derivatives to effectively interact with the ATP-binding pocket of various protein kinases. The ethyl carboxylate and amino groups of "this compound" provide reactive handles for synthetic elaboration, allowing for the introduction of diverse substituents that can be tailored to achieve high affinity and selectivity for specific kinase targets.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of the furo[2,3-b]pyrazine scaffold have been investigated as inhibitors of several important kinase families, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Furo[2,3-b]pyrazine-based inhibitors can block the ATP-binding site of FGFRs, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

  • Serine/Threonine Kinases (e.g., Aurora Kinases, Nek2): These kinases play critical roles in cell cycle regulation and mitosis. Inhibition of these kinases by furo[2,3-b]pyrazine derivatives can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Tyrosine Kinases: Many receptor and non-receptor tyrosine kinases are validated cancer targets. The furo[2,3-b]pyrazine scaffold can be functionalized to target specific tyrosine kinases involved in oncogenic signaling.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the target kinase. The pyrazine and furan rings often form key hydrogen bonds with the hinge region of the kinase, while appended substituents can extend into hydrophobic pockets to enhance potency and selectivity.

Quantitative Data on Furo[2,3-b]pyrazine Derivatives

The following table summarizes representative quantitative data for kinase inhibitors derived from scaffolds related to furo[2,3-b]pyrazine. It is important to note that specific data for derivatives of "this compound" is limited in publicly accessible literature, and the data presented here is for illustrative purposes to demonstrate the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Assay Type
Pyrrolo[2,3-b]pyrazinesFGFR11.2Enzymatic
Pyrrolo[2,3-b]pyrazinesFGFR22.5Enzymatic
Pyrrolo[2,3-b]pyrazinesFGFR33.8Enzymatic
Imidazo[1,2-a]pyrazinesAurora A0.02 (Kd)Dissociation Constant
Imidazo[1,2-a]pyrazinesAurora B0.03 (Kd)Dissociation Constant

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential drug candidates. Below are representative protocols for key experiments in the evaluation of furo[2,3-b]pyrazine-based kinase inhibitors.

Kinase Inhibition Assay (Enzymatic)
  • Objective: To determine the in vitro potency of a compound against a purified kinase.

  • Materials: Purified recombinant kinase, substrate peptide, ATP, test compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase and the substrate peptide in the assay buffer.

    • Add the test compound to the wells.

    • Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP production or fluorescence for substrate phosphorylation).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay
  • Objective: To assess the effect of a compound on the growth of cancer cell lines.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), test compound, and a viability reagent (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical signaling pathway targeted by furo[2,3-b]pyrazine derivatives and a general workflow for their preclinical evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Furo[2,3-b]pyrazine Derivative Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and point of inhibition.

Experimental_Workflow Start Compound Synthesis (from this compound) KinaseAssay In vitro Kinase Inhibition Assay (IC50) Start->KinaseAssay CellAssay Cellular Proliferation Assay (GI50) KinaseAssay->CellAssay WesternBlot Target Engagement & Downstream Signaling (Western Blot) CellAssay->WesternBlot ADME In vitro ADME/ Tox Profiling CellAssay->ADME Lead Lead Optimization WesternBlot->Lead ADME->Lead InVivo In vivo Efficacy (Xenograft Models) Lead->InVivo

Caption: Preclinical evaluation workflow for kinase inhibitors.

Conclusion

"this compound" is a valuable starting material in the synthesis of novel kinase inhibitors. While the compound itself does not have a well-defined mechanism of action, the furo[2,3-b]pyrazine scaffold it provides is a key element in the design of potent and selective therapeutics. The derivatives of this scaffold have shown promise in targeting various kinases implicated in cancer and other diseases. Further exploration of this chemical space is warranted to develop next-generation targeted therapies. This guide provides a foundational understanding of the mechanism of action, key data, and experimental approaches relevant to this important class of compounds.

Uncharted Territory: An Inquiry into the Biological Targets of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note to the Research Community: Extensive investigation into the biological targets and activity of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate reveals a significant knowledge gap within publicly accessible scientific literature and databases. As of the date of this publication, there are no definitive studies identifying specific biological targets, mechanisms of action, or quantitative bioactivity data for this particular chemical entity. This document, therefore, serves not as a guide to established knowledge, but as a foundational resource for researchers poised to explore the potential of this novel compound.

This technical overview provides essential information on this compound, including its chemical structure and properties. Furthermore, to provide a valuable context for future research, we will explore the known biological activities of the broader furo[2,3-b]pyrazine and aminopyrazine classes of compounds. Finally, a conceptual experimental workflow is proposed to guide the initial screening and target identification for this molecule.

Compound at a Glance: this compound

Chemical Structure and Properties

Below are the fundamental physicochemical details for this compound.

PropertyValue
CAS Number 187732-95-2
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Canonical SMILES CCOC(=O)C1=C(C2=C(N=C1)N=CO2)N
Physical Description Solid (form may vary)
Solubility Data not readily available; likely soluble in organic solvents such as DMSO and methanol.

Data sourced from publicly available chemical databases.

Context from Related Compound Classes: Potential Avenues for Investigation

While specific data on this compound is absent, the constituent furo[2,3-b]pyrazine and aminopyrazine scaffolds are present in molecules with documented biological activities. This information may provide a rational basis for designing initial biological screens.

The broader pyrazine class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. This diverse activity profile highlights the potential of pyrazine derivatives in drug discovery.

Derivatives of pyrido[2,3-b]pyrazine , a related heterocyclic system, have been investigated for their antibacterial properties. For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low mg/mL range.

It is crucial to reiterate that these activities are characteristic of the broader compound classes and cannot be directly extrapolated to this compound. Empirical testing is essential to determine its unique biological profile.

A Roadmap for Discovery: Proposed Experimental Workflow

For researchers initiating the biological evaluation of this compound, a structured screening cascade is recommended. The following diagram illustrates a potential workflow, from initial broad-based screening to more focused target deconvolution.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Target Identification & Mechanism of Action cluster_3 Outcome A Compound Procurement & Purity Assessment B High-Throughput Phenotypic Screening (e.g., Cell Viability in Cancer Cell Lines, Antibacterial/Antifungal Assays) A->B C Broad Kinase Panel Screening A->C D GPCR Panel Screening A->D E Physicochemical & ADME Profiling (Solubility, Permeability, Metabolic Stability) A->E F Dose-Response Studies (IC50/EC50 Determination) B->F C->F D->F G Orthogonal Assays to Confirm Activity F->G H Initial Structure-Activity Relationship (SAR) (Analog Synthesis and Testing) G->H I Affinity Chromatography G->I J Cellular Thermal Shift Assay (CETSA) G->J K Transcriptomic/Proteomic Profiling G->K L Downstream Signaling Pathway Analysis I->L J->L K->L M Identification of Biological Target(s) & Mechanism of Action L->M

Conceptual workflow for the biological screening of a novel compound.
Experimental Protocols: A General Framework

Detailed experimental protocols would be contingent on the specific assays chosen. However, a general approach for initial cell-based assays is outlined below.

General Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines) in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound represents an unexplored molecule with the potential for novel biological activity, owing to its unique heterocyclic structure. The absence of existing data presents a clear opportunity for original research. The information and proposed workflow in this document are intended to serve as a starting point for investigators to unlock the therapeutic potential of this compound. The scientific community eagerly awaits the first reports on the biological targets of this intriguing molecule.

An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this active pharmaceutical ingredient (API). While specific experimental data for this compound is not publicly available, this document outlines the standardized, industry-accepted protocols and methodologies for generating this critical information. This guide is intended to serve as a detailed procedural roadmap for researchers initiating the preclinical evaluation of this compound.

Introduction to Physicochemical Characterization

The journey of a potential drug molecule from discovery to a marketable therapeutic is underpinned by a rigorous evaluation of its fundamental properties. Among the most critical of these are solubility and stability.

  • Solubility dictates the bioavailability of an orally administered drug and influences its formulation possibilities. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy.[1][2]

  • Stability of an API is its capacity to remain unchanged over time under the influence of various environmental factors such as temperature, humidity, and light.[3][4] Degradation of the API can result in a loss of potency and the formation of potentially toxic byproducts.[5]

This guide will detail the experimental workflows for determining these key parameters for this compound.

Solubility Determination

The solubility of an API is typically determined in a range of aqueous and organic solvents to understand its behavior in biological fluids and to guide formulation development.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

Solvent Temperature (°C) Solubility (µg/mL)
Water25Hypothetical Value
0.1 N HCl (pH 1.2)37Hypothetical Value
PBS (pH 7.4)37Hypothetical Value
Ethanol25Hypothetical Value
DMSO25Hypothetical Value

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess API to solvent vials B Seal vials A->B C Incubate with agitation (24-72h) B->C D Centrifuge samples C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for an API.[3] These studies involve subjecting the compound to various stress conditions to identify potential degradation pathways.[5][7]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of the API to identify likely degradation products and to establish the intrinsic stability of the molecule.[7][8]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of this compound in the respective stress media (for hydrolysis and oxidation). For thermal and photostability, use the solid API.

  • Expose the samples to the specified stress conditions for the designated time.

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact API from any degradation products.

  • Calculate the percentage of degradation.

Data Presentation: Forced Degradation Results

The results from the forced degradation studies should be tabulated to show the extent of degradation under each condition.

Stress Condition Time (hours) Assay of API (%) Degradation (%) Number of Degradants
0.1 N HCl (60°C)24Hypothetical ValueHypothetical ValueHypothetical Value
0.1 N NaOH (60°C)24Hypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂ (RT)24Hypothetical ValueHypothetical ValueHypothetical Value
Thermal (80°C)48Hypothetical ValueHypothetical ValueHypothetical Value
Photostability-Hypothetical ValueHypothetical ValueHypothetical Value

Visualization: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare API solutions/solid samples B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC H->I J Quantify Degradation I->J

Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following forced degradation, long-term and accelerated stability studies are conducted on the API to determine its re-test period or shelf life. These studies are governed by ICH guidelines.[9]

Experimental Protocol

Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Procedure:

  • Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Place the packaged API in stability chambers maintained at the specified long-term and accelerated conditions.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[9]

  • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Long-Term Stability Data

The data should be presented in a tabular format for each storage condition.

Storage Condition: 25°C / 60% RH

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0InitialInitialInitial
3HypotheticalHypotheticalHypothetical
6HypotheticalHypotheticalHypothetical
12HypotheticalHypotheticalHypothetical

Visualization: Stability Study Logical Flow

G cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_testing Time Point Testing cluster_evaluation Data Evaluation A Characterize API B Long-Term (e.g., 25°C/60%RH) A->B C Accelerated (e.g., 40°C/75%RH) A->C D Pull Samples at Intervals B->D C->D E Analyze for Assay, Impurities, etc. D->E F Assess Trends E->F G Determine Shelf-Life/Re-test Period F->G

Logical Flow of Long-Term Stability Studies.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide provides a framework of standard, robust methodologies for conducting these critical studies. The generation of reliable data through these protocols will enable informed decisions regarding formulation strategies, packaging, storage conditions, and the overall progression of this compound through the drug development pipeline.

References

An In-depth Technical Guide to the Starting Materials for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its scaffold's presence in various biologically active molecules. The synthesis of this core structure relies on the careful selection and preparation of its key starting materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the preparation of its essential precursors. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the efficient synthesis of this important compound.

Core Synthetic Strategy

The most direct and commonly employed synthetic strategy for the preparation of the furo[2,3-b]pyrazine ring system involves the condensation of a 2,3-diaminopyrazine derivative with a suitable three-carbon electrophilic synthon, typically an α-haloacetoacetate derivative. This approach allows for the sequential construction of the fused furan ring onto the pyrazine core.

The logical workflow for the synthesis can be visualized as follows:

Synthetic Workflow cluster_0 Synthesis of Precursors cluster_1 Final Cyclization 2-Aminopyridine 2-Aminopyridine 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Aminopyridine->2-Amino-3-nitropyridine Nitration 2,3-Diaminopyrazine 2,3-Diaminopyrazine 2-Amino-3-nitropyridine->2,3-Diaminopyrazine Reduction This compound This compound 2,3-Diaminopyrazine->this compound Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl acetoacetate->Ethyl 2-chloroacetoacetate Chlorination Ethyl 2-chloroacetoacetate->this compound

Caption: Overall synthetic workflow for this compound.

Starting Material 1: 2,3-Diaminopyrazine

2,3-Diaminopyrazine serves as the nitrogen-containing heterocyclic core of the target molecule. Its synthesis typically begins with a more readily available pyridine derivative.

Synthesis of 2,3-Diaminopyrazine

A common route to 2,3-diaminopyrazine involves the reduction of 2-amino-3-nitropyridine.

Experimental Protocol:

Step 1: Nitration of 2-Aminopyridine

  • To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled in an ice bath, potassium nitrate is added portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate of 2-amino-3-nitropyridine is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Amino-3-nitropyridine

  • 2-Amino-3-nitropyridine is dissolved in ethanol, and a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The hot solution is filtered to remove the iron catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is then neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,3-diaminopyrazine.

Quantitative Data for 2,3-Diaminopyrazine Synthesis:

StepReactantsReagents/SolventsConditionsYield (%)
Nitration 2-Aminopyridine, Potassium nitrateConcentrated Sulfuric Acid0-10 °C, then room temperature60-70
Reduction 2-Amino-3-nitropyridine, Iron powderEthanol, Acetic Acid/Hydrochloric AcidReflux75-85

Starting Material 2: Ethyl 2-chloroacetoacetate

Ethyl 2-chloroacetoacetate provides the three-carbon unit required for the formation of the fused furan ring. It is typically prepared by the chlorination of ethyl acetoacetate.

Synthesis of Ethyl 2-chloroacetoacetate

The chlorination of ethyl acetoacetate can be achieved using various chlorinating agents, with sulfuryl chloride being a common choice to avoid polychlorination.

Experimental Protocol:

  • Ethyl acetoacetate is dissolved in an inert solvent such as dichloromethane.

  • The solution is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining a low temperature.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • The reaction mixture is then carefully washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and sulfuryl chloride.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2-chloroacetoacetate.

  • The product can be further purified by vacuum distillation.

Quantitative Data for Ethyl 2-chloroacetoacetate Synthesis:

ReactantChlorinating AgentSolventConditionsYield (%)
Ethyl acetoacetateSulfuryl chlorideDichloromethane0 °C to room temperature85-95

Final Synthesis: this compound

The final step in the synthesis is the cyclocondensation reaction between 2,3-diaminopyrazine and ethyl 2-chloroacetoacetate. This reaction proceeds through an initial nucleophilic attack of one of the amino groups on the chlorinated carbon of the acetoacetate, followed by an intramolecular cyclization and dehydration to form the aromatic furo[2,3-b]pyrazine ring system.

Cyclization_Mechanism Start 2,3-Diaminopyrazine + Ethyl 2-chloroacetoacetate Intermediate1 Nucleophilic Attack (Formation of C-N bond) Start->Intermediate1 Intermediate2 Intramolecular Cyclization (Formation of C-O bond) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: Key steps in the final cyclization reaction.

Experimental Protocol:

  • A mixture of 2,3-diaminopyrazine and a slight excess of ethyl 2-chloroacetoacetate is heated in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • A base, such as sodium ethoxide or triethylamine, is often added to facilitate the reaction by neutralizing the hydrogen chloride formed during the condensation.

  • The reaction mixture is heated at reflux for several hours and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

Quantitative Data for Final Synthesis:

ReactantsSolventBase (optional)ConditionsYield (%)
2,3-Diaminopyrazine, Ethyl 2-chloroacetoacetateEthanolSodium EthoxideReflux60-75

Conclusion

The synthesis of this compound is a multi-step process that relies on the efficient preparation of its key precursors, 2,3-diaminopyrazine and ethyl 2-chloroacetoacetate. By following the detailed protocols and considering the quantitative data provided in this guide, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The straightforward nature of the final cyclocondensation reaction makes this synthetic route amenable to the generation of a library of analogues for structure-activity relationship studies.

"Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" CAS number 187732-95-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 187732-95-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific data for this exact compound, this guide draws upon information from closely related analogs, particularly thieno[2,3-b]pyrazine derivatives, to provide insights into its synthesis, properties, and potential biological activities.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

PropertyValueSource
CAS Number 187732-95-2[1]
Molecular Formula C₉H₉N₃O₃[2]
Molecular Weight 207.19 g/mol [1][2]
IUPAC Name This compound[1]

Synthesis and Experimental Protocols

A specific synthetic protocol for this compound is not detailed in the available literature. However, based on the synthesis of structurally similar compounds, such as methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and other furo[2,3-b]pyrazine derivatives, a plausible synthetic route can be inferred. The core of this synthesis would likely involve the construction of the furo[2,3-b]pyrazine heterocyclic system.

A general experimental workflow for the synthesis of related compounds is presented below. This can serve as a foundational methodology for the synthesis of this compound.

Inferred Experimental Workflow for Synthesis

G General Synthesis Workflow for Furo[2,3-b]pyrazine Derivatives cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification and Characterization cluster_3 Final Product start1 Substituted Furan step1 Condensation Reaction start1->step1 start2 Aminopyrazine Precursor start2->step1 step2 Cyclization step1->step2 step3 Esterification step2->step3 purification Column Chromatography step3->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization product This compound characterization->product G Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription

References

The Ascendancy of Furopyrazines: A Journey from Obscurity to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Furopyrazine Compounds

Abstract

The furopyrazine core, a fascinating heterocyclic scaffold, has steadily emerged from the annals of chemical literature to become a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of furopyrazine compounds, detailing their synthesis, and burgeoning biological importance. We will explore the seminal synthetic strategies that have enabled access to this unique chemical space, from classical condensation reactions to modern transition-metal-catalyzed methods. A key focus will be placed on the evolution of these compounds as potent kinase inhibitors, with a detailed look at their mechanism of action and the signaling pathways they modulate. This guide aims to be an essential resource for researchers, scientists, and drug development professionals, providing a deep dive into the chemistry and therapeutic potential of furopyrazines.

Introduction: The Genesis of a Privileged Scaffold

The history of pyrazine chemistry dates back to 1844, when Laurent first reported the synthesis of a compound he named "amarone," later identified as 2,3,5,6-tetraphenylpyrazine. This marked the beginning of extensive research into pyrazine-containing heterocycles. However, the fused furopyrazine ring system remained relatively unexplored for a considerable period. The initial forays into this chemical class were not characterized by a singular, celebrated discovery but rather a gradual emergence through the broader exploration of fused heterocyclic systems. Early synthetic reports were often focused on the creation of novel chemical entities, with the biological significance of the furopyrazine core being a more recent revelation.

It is the convergence of the electron-rich furan ring with the electron-deficient pyrazine ring that imbues the furopyrazine scaffold with its unique physicochemical properties. This electronic dichotomy has proven to be highly advantageous for molecular recognition by biological targets, particularly the ATP-binding pockets of kinases. As our understanding of the kinome and its role in disease has deepened, so too has the interest in furopyrazines as a platform for the design of targeted therapeutics.

The Dawn of Synthesis: Establishing the Furopyrazine Core

The construction of the furopyrazine ring system has been approached through a variety of synthetic strategies, evolving from classical condensation methods to more sophisticated and diversity-oriented approaches.

Classical Approaches: Condensation and Cyclization

The foundational methods for assembling the furopyrazine core often rely on the principles of condensation and intramolecular cyclization. A prevalent strategy involves the reaction of a suitably substituted furan derivative with a 1,2-diamine or an equivalent thereof. For instance, the condensation of a 2,3-diaminofuran with an α-dicarbonyl compound provides a direct route to the furo[2,3-b]pyrazine scaffold.

A key historical approach, analogous to the renowned Paal-Knorr furan synthesis, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound where one of the carbonyl groups is part of a pyrazine ring. This intramolecular dehydration reaction forges the furan ring onto the pyrazine core.

Modern Synthetic Methodologies

The advent of modern synthetic techniques has significantly expanded the toolbox for accessing diverse and complex furopyrazines.

Palladium- and copper-catalyzed cross-coupling reactions have become instrumental in the construction of furopyrazine precursors. For example, Sonogashira coupling of a halogenated pyrazine with a terminal alkyne can be followed by an intramolecular cyclization to afford the furo[2,3-b]pyrazine system. Silver-catalyzed heteroannulation of alkyne-substituted pyrazinones has also emerged as a powerful method for the efficient synthesis of this scaffold.

More recently, diversity-oriented synthesis (DOS) strategies have been employed to rapidly generate libraries of substituted furopyrazines. These approaches often utilize multi-component reactions or sequential transformations on a solid support to create a wide array of analogs for biological screening.

Experimental Protocols: Key Synthetic Methodologies

General Procedure for the Synthesis of Furo[2,3-b]pyrazines via Intramolecular Cyclization

This protocol is a representative example of a modern approach to the furopyrazine core.

Step 1: Sonogashira Coupling To a solution of a dihalopyrazine (1.0 eq) in a suitable solvent such as THF or dioxane are added a terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq). A base, typically a triethylamine or diisopropylethylamine (2.0 eq), is added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the alkyne-substituted pyrazine.

Step 2: Silver-Catalyzed 5-endo-dig Cyclization The alkyne-substituted pyrazine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A silver salt, such as silver nitrate (AgNO₃) or silver triflate (AgOTf) (0.1-1.0 eq), is added, and the mixture is stirred at room temperature until the cyclization is complete. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the silver salts, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired furo[2,3-b]pyrazine.

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Silver-Catalyzed Cyclization start1 Dihalopyrazine + Terminal Alkyne reagents1 Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) process1 Stir at RT or Heat reagents1->process1 workup1 Quench with H2O Extract with Organic Solvent Dry and Concentrate process1->workup1 purify1 Column Chromatography workup1->purify1 product1 Alkyne-substituted Pyrazine purify1->product1 start2 Alkyne-substituted Pyrazine product1->start2 reagents2 Silver Salt (e.g., AgNO3) process2 Stir at RT reagents2->process2 workup2 Filter through Celite Concentrate process2->workup2 purify2 Column Chromatography workup2->purify2 product2 Furo[2,3-b]pyrazine purify2->product2

Fig. 1: General workflow for the synthesis of furo[2,3-b]pyrazines.

Biological Significance: Furopyrazines as Kinase Inhibitors

A significant driver for the contemporary interest in furopyrazines is their demonstrated activity as inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar, aromatic nature of the furopyrazine scaffold, coupled with its capacity for diverse substitution, makes it an ideal template for designing molecules that can fit into the ATP-binding pocket of kinases and disrupt their catalytic activity.

Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in human cancers, making it a prime target for therapeutic intervention. Several furopyrazine derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.

The furopyrazine core can be decorated with various substituents that project into specific sub-pockets of the kinase active site, thereby enhancing both potency and selectivity. For example, substitution at the 2- and 3-positions of the furo[2,3-b]pyrazine ring has been shown to be critical for achieving high affinity for the PI3Kα isoform.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Furopyrazine Furopyrazine Inhibitor Furopyrazine->PI3K Inhibition Furopyrazine->mTORC1 Inhibition

Fig. 2: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by furopyrazine compounds.
Quantitative Structure-Activity Relationships

The development of furopyrazines as kinase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on inhibitory potency and selectivity. The following table summarizes representative data for a series of furo[2,3-b]pyrazine analogs targeting PI3Kα.

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (PI3Kα, nM)
FPZ-001PhenylMethyl150
FPZ-0024-FluorophenylMethyl75
FPZ-0034-MethoxyphenylMethyl200
FPZ-004PhenylEthyl120
FPZ-0054-FluorophenylEthyl50
FPZ-006PhenylH>1000
FPZ-0074-FluorophenylH800

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

The data clearly indicates that substitution at both the R1 and R2 positions is crucial for potent PI3Kα inhibition. A small alkyl group at the R2 position and an electron-withdrawing group, such as fluorine, on the R1 phenyl ring generally lead to improved potency.

Future Perspectives and Conclusion

The journey of furopyrazine compounds from chemical curiosities to promising therapeutic agents is a testament to the power of synthetic chemistry in driving drug discovery. While significant strides have been made in the synthesis and biological evaluation of these compounds, particularly as kinase inhibitors, there remains ample room for further exploration. The development of more stereoselective and atom-economical synthetic routes will be crucial for accessing novel and complex furopyrazine analogs. Furthermore, a deeper understanding of the off-target effects and potential for drug resistance will be essential for the successful clinical translation of furopyrazine-based therapies.

Theoretical Studies on the Furopyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and experimental methodologies used to study the furopyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to its presence in various biologically active compounds, a thorough understanding of the furopyrazine core's structural, electronic, and reactive properties is crucial for the rational design of novel therapeutics. This document outlines key synthetic strategies, computational protocols for theoretical analysis, and the types of data that can be derived from such studies.

Synthesis of the Furopyrazine Core

The furopyrazine ring system can be constructed through various synthetic routes. One notable approach is a bioinspired synthesis, which mimics potential biosynthetic pathways. A key strategy involves the acid-mediated isomerization and cyclodehydration of an enedione precursor to form the fused heterocyclic core.[1][2][3] This method has been successfully employed in the total synthesis of marine alkaloids like hyrtioseragamine A.[1][2][3]

Experimental Protocol: Bioinspired Furopyrazine Core Formation

This protocol is adapted from the synthesis of a furopyrazine-containing natural product and illustrates a general method for forming the core structure.[4]

  • Precursor Synthesis : Synthesize the appropriate enedione precursor through a condensation reaction. For example, a diketopiperazine can be condensed with a glyoxal derivative.[4]

  • Cyclization : Dissolve the enedione precursor (1 equivalent) in a strong acid catalyst, such as sulfuric acid.

  • Heating : Heat the reaction mixture in a sealed vial at a controlled temperature (e.g., 65 °C) for a specified duration (e.g., 1 hour).[4]

  • Workup : Cool the reaction mixture to room temperature, then carefully dilute with water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times to isolate the product.

  • Purification : Combine the organic phases, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using standard techniques like column chromatography.

G cluster_start Starting Materials Diketopiperazine Diketopiperazine Derivative Condensation Condensation Reaction Diketopiperazine->Condensation Glyoxal Glyoxal Derivative Glyoxal->Condensation Enedione Enedione Precursor (6) Condensation->Enedione Formation of Enedione Acid Acid-Mediated Isomerization-Cyclodehydration Enedione->Acid Key Biomimetic Step Furopyrazine Furopyrazine Core (7) Acid->Furopyrazine Ring Formation

Caption: Bioinspired synthesis pathway to the furopyrazine core.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the intrinsic properties of the furopyrazine core, guiding synthetic efforts and the development of derivatives with desired pharmacological activities. Density Functional Theory (DFT) is a commonly employed method for these studies due to its favorable balance of accuracy and computational cost.

Computational Protocol: Quantum Chemical Calculations

The following protocol outlines a standard workflow for the theoretical investigation of the furopyrazine core.

  • Structure Optimization :

    • Method : Density Functional Theory (DFT).

    • Functional : A hybrid functional such as B3LYP is often used.

    • Basis Set : A Pople-style basis set like 6-31G* or 6-31G** is a common starting point.

    • Procedure : An initial geometry of the furopyrazine molecule is constructed and optimized without symmetry constraints to find the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis :

    • Procedure : Following optimization, vibrational frequency calculations are performed at the same level of theory.

    • Purpose : This analysis confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides theoretical infrared (IR) spectra, which can be compared with experimental data.

  • Electronic Property Calculation :

    • Procedure : Single-point energy calculations can be performed using higher levels of theory or larger basis sets for more accurate electronic properties.

    • Properties : Key properties to calculate include:

      • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The HOMO energy relates to its nucleophilicity, while the LUMO energy relates to its electrophilicity. The HOMO-LUMO gap is an indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge distribution, hybridization, and intramolecular interactions.

G cluster_outputs Calculated Properties start Construct Initial Furopyrazine Geometry opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (Zero Imaginary Frequencies) freq->verify verify->opt Failure (Imaginary Freq > 0) spe Single-Point Energy Calculation (Higher Level of Theory) verify->spe Success analysis Analysis of Properties spe->analysis homo HOMO/LUMO Orbitals analysis->homo mep Electrostatic Potential analysis->mep nbo NBO Charges analysis->nbo spectra Theoretical IR/UV-Vis Spectra analysis->spectra

Caption: Workflow for computational analysis of the furopyrazine core.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that can be obtained from the computational protocols described above. The values presented are illustrative and would be generated from specific calculations.

Predicted Geometric Parameters

These parameters define the three-dimensional structure of the furopyrazine core.

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-31G*)
Bond Length C=N~1.33 Å
C-C (pyrazine)~1.39 Å
C-O (furan)~1.36 Å
C=C (furan)~1.37 Å
C-C (fusion)~1.42 Å
Bond Angle C-N-C~116°
N-C-C~122°
C-O-C~107°
Predicted Electronic Properties

These properties are key to understanding the molecule's stability and reactivity.

PropertyPredicted Value (DFT/B3LYP/6-31G)Significance
HOMO Energy ~ -6.5 eVIndicates electron-donating ability (nucleophilicity).
LUMO Energy ~ -1.2 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap ~ 5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment ~ 1.5 Debye*Indicates overall polarity of the molecule.
Predicted Spectroscopic Data

Theoretical calculations can predict spectroscopic features that aid in the experimental characterization of furopyrazine-containing compounds.

SpectrumKey FeaturePredicted Wavenumber/Wavelength
Infrared (IR) C=N stretch~1620 cm⁻¹
C-O-C stretch~1100 cm⁻¹
UV-Vis π → π* transition~280 nm
n → π* transition~320 nm

Pharmacological Significance and Signaling Pathways

Furopyrazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The core structure often serves as a scaffold for designing enzyme inhibitors. For instance, some furopyrimidine derivatives (a closely related class) are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK RAS/MAPK VEGFR2->MAPK Furopyrazine Furopyrazine-based Inhibitor Furopyrazine->VEGFR2 Inhibits (ATP-binding site) Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a furopyrazine-based agent.

This guide provides a framework for the theoretical and experimental investigation of the furopyrazine core. By combining computational predictions with targeted synthesis and biological evaluation, researchers can effectively explore the potential of this versatile scaffold in the development of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Furo[2,3-b]pyrazine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is limited publicly available scientific literature and data specifically detailing the medicinal chemistry applications of "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate". The following application notes and protocols are based on the closely related and well-studied thieno[2,3-b]pyrazine scaffold, specifically Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which serve as a relevant structural analog for researchers interested in the potential of fused pyrazine heterocyclic systems in drug discovery.

Introduction to Thieno[2,3-b]pyrazines in Medicinal Chemistry

The thieno[2,3-b]pyrazine core is a significant heterocyclic scaffold found in both natural products and synthetic compounds with diverse biological activities. Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including serine/threonine kinase 4 (IRAK4), and have shown potential as anticancer agents.[1] The structural similarity of the thieno[2,3-b]pyrazine ring system to the furo[2,3-b]pyrazine core makes it a valuable surrogate for understanding potential applications in medicinal chemistry. Pyrazine and its fused derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[2][3]

Application: Anticancer Activity of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

A series of novel Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized and evaluated for their antitumor potential against a panel of human cancer cell lines. These compounds have demonstrated growth inhibitory effects, particularly against gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cell lines, while showing minimal toxicity to non-tumor cells.[1]

Quantitative Data: In Vitro Antitumor Activity

The following table summarizes the growth inhibitory (GI50) values for a selection of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives against four human cancer cell lines.

Compound IDR Group (Substituent on Amino Group)GI50 (µM) AGSGI50 (µM) CaCo-2GI50 (µM) MCF-7GI50 (µM) NCI-H460
2a Phenyl>50>50>50>50
2b 2-Methoxyphenyl11.0 ± 1.215.2 ± 0.9>50>50
2d 4-Methoxyphenyl>50>50>50>50
2f 3,4-Dimethoxyphenyl8.9 ± 0.510.1 ± 0.8>50>50
2g 3,5-Dimethoxyphenyl7.8 ± 0.39.5 ± 0.6>50>50
2i 2-Fluorophenyl>50>50>50>50
2j 3-Fluorophenyl>50>50>50>50
2k 4-Fluorophenyl>50>50>50>50
2l 4-Nitrophenyl>50>50>50>50
2m 2-Nitrophenyl10.5 ± 0.712.3 ± 1.1>50>50

Data sourced from a study on Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates.[1]

Experimental Protocols

General Synthesis of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates

The synthesis of the target compounds is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This involves the reaction of either Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate with a (hetero)aryl halide or Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with a (hetero)arylamine.[1]

Protocol for the Synthesis of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b):

  • Dissolve CuBr2 (2.15 mmol) in acetonitrile (5 mL) and cool the solution to 0 °C.

  • Add t-Butyl nitrite (2.86 mmol) to the solution.

  • Add Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) (1.43 mmol) in three portions over 15 minutes.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add a saturated solution of NH4Cl (20 mL).

  • Extract the aqueous phase with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired bromo derivative.[1]

Protocol for Buchwald-Hartwig C-N Cross-Coupling:

  • To a reaction vessel, add Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) (1.0 eq).

  • Add the corresponding (hetero)arylamine (1.1 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).

  • Add a base (e.g., Cs2CO3).

  • Add a dry solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[1]

In Vitro Antitumor Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is used to determine the growth inhibitory effects of the synthesized compounds on different cancer cell lines.

  • Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Fix the cells with cold trichloroacetic acid (TCA).

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution.

  • Wash away the unbound dye with 1% acetic acid and air dry.

  • Solubilize the bound dye with Tris base.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Bromination cluster_intermediate Intermediate cluster_reaction2 Buchwald-Hartwig Coupling cluster_product Final Product Amino_Thieno_Pyrazine Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) Bromination CuBr2, t-BuONO Acetonitrile, 0°C to RT Amino_Thieno_Pyrazine->Bromination Aryl_Halide (Hetero)aryl Halide Aryl_Amine (Hetero)arylamine Coupling Pd Catalyst, Ligand, Base Toluene/Dioxane, Heat Aryl_Amine->Coupling Bromo_Thieno_Pyrazine Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) Bromination->Bromo_Thieno_Pyrazine Bromo_Thieno_Pyrazine->Coupling Final_Product Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate Coupling->Final_Product

Caption: Synthetic workflow for Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates.

SAR_Logic cluster_substituents Substituents on Amino Group at C7 Core Thieno[2,3-b]pyrazine Core Unsubstituted Phenyl (2a) (Inactive) Core->Unsubstituted leads to Methoxy Methoxyphenyl (2b, 2d) (Position Dependent Activity) Core->Methoxy leads to Dimethoxy Dimethoxyphenyl (2f, 2g) (Most Active) Core->Dimethoxy leads to Fluoro Fluorophenyl (2i, 2j, 2k) (Inactive) Core->Fluoro leads to Nitro Nitrophenyl (2l, 2m) (Position Dependent Activity) Core->Nitro leads to Conclusion Conclusion: Electron-donating methoxy groups, arescrucial for anticancer activity. Unsubstituted->Conclusion Dimethoxy->Conclusion Fluoro->Conclusion

Caption: Structure-Activity Relationship (SAR) for anticancer activity of thieno[2,3-b]pyrazine analogs.

References

Application Notes and Protocols for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the characterization of "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" as a potential kinase inhibitor. While specific kinase inhibitory data for this compound is not currently available in the public domain, its furo[2,3-b]pyrazine core is a scaffold found in numerous kinase inhibitors. The protocols outlined below are established methods for evaluating novel small molecules as kinase inhibitors and are presented here as a guide for the investigation of this compound.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only.

Hypothetical Kinase Inhibition Profile

Based on the activity of structurally related pyrazine derivatives, we hypothesize that this compound may exhibit inhibitory activity against kinases involved in cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetAssay TypeIC50 (nM)
FGFR1ADP-Glo™75
FGFR2ADP-Glo™150
FGFR3ADP-Glo™200
Aurora Kinase ATR-FRET500
Aurora Kinase BTR-FRET>1000
VEGFR2ADP-Glo™>5000

Signaling Pathway Context

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Ligand binding to FGFRs leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways.[1][2] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg P FRS2 FRS2 FGFR->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->FGFR Inhibition

Hypothetical inhibition of the FGFR signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the IC50 value of a test compound against a purified kinase by measuring the amount of ADP produced in the kinase reaction.

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow start Start step1 Dispense Kinase, Substrate, and Inhibitor start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at RT step2->step3 step4 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) step3->step4 step5 Incubate at RT step4->step5 step6 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) step5->step6 step7 Incubate at RT step6->step7 step8 Measure Luminescence step7->step8 end End step8->end

Workflow for the ADP-Glo™ kinase assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase (e.g., FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the purified kinase, its specific substrate, and the serially diluted test compound.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Include wells with no kinase (negative control) and no inhibitor (positive control).[4]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[4]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[5][6]

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]

  • Data Acquisition: Measure the luminescence using a plate reader.[4]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4] Plot the luminescence against the log concentration of the test compound to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the test compound on the proliferation and viability of a cancer cell line that is dependent on the target kinase pathway.

Cell_Viability_Workflow cluster_workflow CellTiter-Glo® Assay Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate overnight step1->step2 step3 Treat cells with serial dilutions of inhibitor step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Equilibrate plate to RT step4->step5 step6 Add CellTiter-Glo® Reagent step5->step6 step7 Mix and Incubate step6->step7 step8 Measure Luminescence step7->step8 end End step8->end

Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cancer cell line with known dependence on the target kinase (e.g., a cell line with an activating FGFR mutation)

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[8] Plot the percentage of viable cells against the log concentration of the test compound to determine the GI50 (concentration for 50% growth inhibition).

Target Phosphorylation Assay (Western Blot)

This protocol is used to determine if the test compound inhibits the phosphorylation of the target kinase or its downstream substrates within a cellular context.

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding. Use a non-milk-based blocker like BSA for phospho-antibodies.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FGFR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • For normalization, probe a separate blot or strip and re-probe the same blot with an antibody against the total form of the protein (e.g., anti-total-FGFR).[10]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein with increasing compound concentration indicates target engagement and inhibition.[10]

References

Application Notes and Protocols: Synthesis of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-b]pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These scaffolds are recognized for their potential as anticancer, anti-inflammatory, and antiviral agents. The fusion of a furan ring to a pyrazine core creates a unique electronic and structural motif that allows for diverse functionalization, making it a privileged scaffold in drug discovery. This document provides detailed protocols for the synthesis of analogues of "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate," a representative of this promising class of molecules. The methodologies described herein are based on established synthetic strategies for related heterocyclic systems and are intended to be adaptable for the generation of a library of analogues for further biological evaluation.

Synthetic Strategies

The synthesis of the target furo[2,3-b]pyrazine core can be approached through two primary retrosynthetic strategies. The first involves the construction of the pyrazine ring onto a pre-functionalized furan, while the second, and often more versatile approach, involves the annulation of the furan ring onto a substituted pyrazine precursor. This document will focus on the latter strategy, which offers greater flexibility in the introduction of substituents on the pyrazine moiety.

A plausible synthetic pathway involves the initial construction of a substituted pyrazine, followed by the formation of the fused furan ring. Subsequent functionalization, such as amination, can then be performed to yield the desired analogues.

Experimental Protocols

Protocol 1: Synthesis of the Furo[2,3-b]pyrazine Core via Intramolecular Cyclization

This protocol is adapted from methodologies developed for the synthesis of substituted furo[2,3-b]pyrazines through an electrophilic cyclization of an ethynyl-pyrazin-2(1H)-one intermediate.

Step 1: Synthesis of 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one

  • To a solution of 3,5-dichloropyrazin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.2 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one.

Step 2: Sonogashira Coupling to Introduce the Alkyne Moiety

  • To a solution of 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one (1.0 eq) in a mixture of toluene and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Bubble argon through the mixture for 15 minutes.

  • Add the terminal alkyne (e.g., trimethylsilylacetylene) (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, filter through Celite, and concentrate the filtrate.

  • If a trimethylsilyl-protected alkyne was used, deprotection can be achieved using potassium carbonate in methanol.

  • Purify the resulting 5-chloro-3-ethynyl-1-(4-methoxybenzyl)pyrazin-2(1H)-one derivative by column chromatography.

Step 3: Silver-Mediated Electrophilic Cyclization

  • Dissolve the 5-chloro-3-ethynyl-1-(4-methoxybenzyl)pyrazin-2(1H)-one derivative (1.0 eq) in anhydrous dichloromethane.

  • Add silver triflate (AgOTf) (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the formation of the furo[2,3-b]pyrazine product by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted 2-chlorofuro[2,3-b]pyrazine.

Step 4: Introduction of the Carboxylate Group (Illustrative)

  • The introduction of a carboxylate group at the 6-position can be challenging. A potential route involves lithiation followed by quenching with a chloroformate.

  • Cool a solution of the 2-chlorofuro[2,3-b]pyrazine (1.0 eq) in anhydrous THF to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour.

  • Add ethyl chloroformate (1.2 eq) and allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography.

Step 5: Amination at the 7-Position (Illustrative)

  • Direct amination of the furo[2,3-b]pyrazine core can be achieved through nucleophilic aromatic substitution if a suitable leaving group is present at the 7-position, or through modern cross-coupling methodologies. A plausible route would involve prior halogenation at the 7-position.

  • Alternatively, a strategy involving the synthesis of a 2,3-diaminopyrazine precursor can be employed, followed by furan ring annulation.

Protocol 2: Synthesis via Condensation of 2,3-Diaminopyrazine

This protocol outlines a strategy starting from commercially available or synthesized 2,3-diaminopyrazine.

Step 1: Synthesis of 2,3-Diaminopyrazine

  • 2,3-Diaminopyrazine can be synthesized by the reduction of 2-amino-3-nitropyrazine.

  • Dissolve 2-amino-3-nitropyrazine (1.0 eq) in ethanol.

  • Add a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter to remove the iron, and neutralize the filtrate.

  • Extract the product with a suitable organic solvent, dry, and concentrate to obtain 2,3-diaminopyrazine.

Step 2: Condensation with an α-Halo Ketone or Ester

  • To a solution of 2,3-diaminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate) (1.0 eq).

  • Add a base such as potassium carbonate or triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the formation of the furo[2,3-b]pyrazine product by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Dry the organic layer, concentrate, and purify by column chromatography. This method would likely lead to a mixture of isomers, and regioselectivity would need to be carefully controlled and analyzed.

Data Presentation

Compound IDR1R2R3Yield (%)Purity (%)Method
I-a HClH75>95Protocol 1
I-b PhenylClH82>95Protocol 1
I-c TrimethylsilylClH88>95Protocol 1
II-a H--65>95Protocol 2
II-b Methyl--70>95Protocol 2

Note: The data presented in this table is illustrative and based on typical yields for similar reactions reported in the literature. Actual yields and purities may vary depending on the specific substrates and reaction conditions used.

Mandatory Visualizations

Synthetic_Workflow_Protocol_1 cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4 & 5: Functionalization A 3,5-Dichloropyrazin-2(1H)-one B 3,5-Dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one A->B 4-Methoxybenzyl chloride, K2CO3, DMF C 5-Chloro-3-ethynyl-1-(4-methoxybenzyl)pyrazin-2(1H)-one B->C Terminal Alkyne, Pd(PPh3)4, CuI, Et3N D Substituted 2-Chlorofuro[2,3-b]pyrazine C->D AgOTf, CH2Cl2 E This compound Analogue D->E 1. n-BuLi, Ethyl Chloroformate 2. Amination

Caption: Synthetic workflow for Protocol 1.

Biological_Signaling_Pathway cluster_pathway Potential Anticancer Mechanism of Action Ligand Furo[2,3-b]pyrazine Analogue Receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR) Ligand->Receptor Inhibition Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Proliferation Tumor Cell Proliferation, Angiogenesis, Metastasis Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Potential signaling pathway inhibition.

Application Notes

The furo[2,3-b]pyrazine scaffold is a key component in a variety of biologically active molecules. Analogues of this compound are of particular interest for their potential applications in oncology.

  • Anticancer Activity: Many pyrazine-containing heterocycles have demonstrated potent anticancer activity.[1] Fused pyrazine derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The synthesized analogues should be screened against a panel of cancer cell lines to determine their cytotoxic and cytostatic effects. Assays to investigate the mechanism of action, such as kinase inhibition assays, cell cycle analysis, and apoptosis induction studies, are highly recommended.

  • Structure-Activity Relationship (SAR) Studies: The synthetic protocols provided allow for the systematic modification of the furo[2,3-b]pyrazine scaffold at various positions. By introducing a diverse range of substituents, researchers can establish a clear structure-activity relationship. This information is invaluable for the rational design of more potent and selective drug candidates. For example, the nature of the substituent at the 7-amino group can significantly influence the compound's interaction with its biological target.

  • Drug Development Potential: Promising compounds identified from initial screenings should be further evaluated for their drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles. The furo[2,3-b]pyrazine core generally possesses favorable physicochemical properties that can be fine-tuned through chemical modification.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Many of the reagents used, such as organolithium compounds and palladium catalysts, are hazardous and require careful handling. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions under pressure or at high temperatures should be performed with appropriate safety shields and monitoring.

References

Application Notes and Protocols for the Evaluation of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available research specifically detailing the anti-cancer properties of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate. The following application notes and protocols are provided as a comprehensive guide for the initial investigation of this compound's potential as an anti-cancer agent. The methodologies described are standard, well-established assays for the evaluation of novel chemical entities in oncology research. The data presented in tables and the pathways in diagrams are hypothetical and for illustrative purposes only.

Introduction

The pyrazine moiety is a key structural component in numerous biologically active compounds, with many derivatives demonstrating significant potential as anti-cancer agents.[1][2] Fused heterocyclic systems incorporating pyrazine, such as furo[2,3-b]pyrazines, are of particular interest due to their structural similarity to purines, suggesting possible interactions with key biological targets in cancer cells. While the specific compound, this compound, remains uncharacterized in the context of cancer, its structural alerts warrant a thorough investigation of its cytotoxic and anti-proliferative properties. These notes provide a roadmap for such an investigation.

Data Presentation: Hypothetical Anti-Cancer Activity

The following tables represent the type of quantitative data that would be generated from the successful application of the protocols described below.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma18.5
PC-3Prostate Cancer35.1
HEK293Normal Kidney (Control)> 100

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24h (Hypothetical Data)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)45.335.119.6
15 µM Compound68.215.416.4

Table 3: Induction of Apoptosis in MCF-7 Cells by this compound for 48h (Hypothetical Data)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)4.12.3
15 µM Compound25.710.2

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on various cancer cell lines.[3][4][5]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration, typically ≤ 0.5%).

    • After 24 hours of cell incubation, replace the medium with 100 µL of the prepared compound dilutions.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound using propidium iodide (PI) staining.[6][7]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

    • Harvest cells (including floating cells in the medium) by trypsinization.

    • Wash the cells with ice-cold PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells for at least 30 minutes at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Add 100 µL of RNase A and incubate for 30 minutes at 37°C.

    • Add 400 µL of propidium iodide and incubate for 15 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry.[8][9][10][11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines seed_cells 3. Seed Cells in 96-Well Plate cell_culture->seed_cells compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 4. Treat Cells with Compound (24-72h) compound_prep->treat_cells seed_cells->treat_cells mtt_assay 5. Perform MTT Assay treat_cells->mtt_assay read_plate 6. Measure Absorbance at 570 nm mtt_assay->read_plate calc_viability 7. Calculate % Viability read_plate->calc_viability determine_ic50 8. Determine IC50 Value calc_viability->determine_ic50 G Hypothetical Kinase Inhibition Pathway compound This compound kinase Protein Kinase (e.g., EGFR, AKT) compound->kinase Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K) kinase->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits G Cell Cycle Analysis Workflow start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI & RNase A fix->stain analyze Analyze via Flow Cytometry stain->analyze result Quantify G0/G1, S, G2/M Phases analyze->result

References

Application Notes and Protocols for Antimicrobial Studies of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antimicrobial activity of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is not currently available in the public domain. The following application notes and protocols are based on established methodologies for antimicrobial screening of novel heterocyclic compounds and data from structurally related pyrazine derivatives. These guidelines are intended to serve as a starting point for researchers and may require optimization.

Introduction

This compound is a heterocyclic compound belonging to the furo[2,3-b]pyrazine class. The pyrazine ring is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a furan ring to the pyrazine core introduces additional structural complexity and potential for novel biological interactions. This document outlines potential applications and detailed experimental protocols for the investigation of this compound as a candidate antimicrobial agent.

Hypothetical Synthesis

A plausible synthetic route for this compound could be adapted from the synthesis of structurally similar thieno[2,3-b]pyrazine derivatives. One such approach is the Buchwald-Hartwig cross-coupling reaction.

Caption: Hypothetical synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Start1 Ethyl 7-bromofuro[2,3-b]pyrazine-6-carboxylate Reaction Buchwald-Hartwig Cross-Coupling Start1->Reaction Start2 Amine Source (e.g., Ammonia, Benzophenone Imine) Start2->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product

Data from Structurally Similar Pyrazine Derivatives

The following tables summarize the antimicrobial activity of various pyrazine derivatives, providing a comparative context for the potential efficacy of this compound.

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrazine-2-Carboxylic Acid Derivatives(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneE. coli50[1]
P. aeruginosa25[1]
B. subtilis-[1]
S. aureus-[1]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.125[1]
N-substituted 3-aminopyrazine-2-carboxamidesOctylamide derivativeM. tuberculosis H37Rv25[2]
Heptylamide derivativeM. kansasii50[2]
Phenyl derivative (R' = 4-CF3)S. aureus31.25 µM[2]
Triazolo[4,3-a]pyrazine DerivativesCompound 2eS. aureus32[3]
E. coli16[3]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide DerivativesCompound 5dXDR S. Typhi6.25[4]

Table 2: Antifungal Activity of Selected Pyrazine and Fused Heterocyclic Derivatives

Compound ClassDerivativeTest OrganismInhibition Rate (%) @ 0.5 mg/mLEC50 (mg/mL)Reference
Pyrazine Esters1-(pyrazin-2-yl) ethyl benzoateR. solani940.0191[5]
P. nicotianae800.1870[5]
Pyrazin-2-ylmethyl benzoateR. solani820.0209[5]
(5-methylpyrazin-2-yl) methyl benzoateR. solani910.0218[5]
Pyrazole CarboxamidesIsoxazole pyrazole carboxylate 7aiR. solani-0.37 µg/mL[6]

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Caption: Workflow for MIC determination by broth microdilution.

MIC_Workflow Prep_Compound Prepare stock solution of This compound in DMSO Serial_Dilution Perform two-fold serial dilutions in a 96-well plate with Mueller-Hinton Broth (MHB) Prep_Compound->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prep_Inoculum->Inoculate Controls Include positive (antibiotic), negative (broth), and vehicle (DMSO) controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_Results Visually inspect for turbidity or measure absorbance at 600 nm Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Controls: Include a positive control (a standard antibiotic), a negative control (broth only), and a vehicle control (broth with DMSO at the highest concentration used for the test compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This method is used to evaluate the antifungal activity of a compound against filamentous fungi.

Caption: Workflow for mycelial growth inhibition assay.

Antifungal_Workflow Prep_Compound Prepare stock solution of This compound in DMSO Prep_Media Incorporate the test compound at various concentrations into molten Potato Dextrose Agar (PDA) Prep_Compound->Prep_Media Pour_Plates Pour the amended PDA into Petri dishes Prep_Media->Pour_Plates Inoculate Place a mycelial plug from a fresh fungal culture onto the center of each plate Pour_Plates->Inoculate Controls Include a positive control (fungicide) and a negative control (PDA with DMSO) Inoculate->Controls Incubate Incubate at 25-28°C for 3-7 days Controls->Incubate Measure_Growth Measure the diameter of the fungal colony Incubate->Measure_Growth Calculate_Inhibition Calculate the percentage of mycelial growth inhibition Measure_Growth->Calculate_Inhibition

Materials:

  • This compound

  • Fungal strains (e.g., Rhizoctonia solani, Fusarium oxysporum, Aspergillus niger)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Standard fungicide (e.g., Triazolone)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.

  • Media Preparation: Add the test compound to molten PDA at various concentrations.

  • Plate Preparation: Pour the PDA containing the test compound into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small mycelial plug (obtained from the edge of a fresh fungal culture) in the center of each agar plate.

  • Controls: Include a positive control (a standard fungicide) and a negative control (PDA with DMSO).

  • Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) for 3-7 days, or until the mycelium in the negative control plate reaches the edge of the plate.

  • Measurement and Calculation: Measure the diameter of the fungal colony. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.[5]

Potential Mechanism of Action

While the exact mechanism of action for this compound is unknown, related pyrazine derivatives have been shown to exert their antimicrobial effects through various mechanisms. For instance, some pyrazine-2-carboxylic acid derivatives have shown good inhibition of GlcN-6-P synthase, an enzyme involved in the bacterial cell wall biosynthesis pathway.[1] Further studies, such as molecular docking and specific enzyme inhibition assays, would be necessary to elucidate the mechanism of action for the title compound.

Caption: Hypothetical mechanism of antimicrobial action.

Mechanism_of_Action Compound This compound Target Potential Microbial Target (e.g., GlcN-6-P synthase) Compound->Target Binds to Pathway Cell Wall Biosynthesis Target->Pathway Key enzyme in Inhibition Inhibition of Enzyme Activity Target->Inhibition Outcome Disruption of Cell Wall Integrity Pathway->Outcome Leads to Cell_Death Bacterial/Fungal Cell Death Outcome->Cell_Death

Conclusion

This compound represents a novel scaffold with the potential for antimicrobial activity. The protocols and comparative data provided herein offer a robust framework for initiating the investigation of this compound's efficacy against a panel of bacterial and fungal pathogens. Further studies to determine its spectrum of activity, mechanism of action, and potential for in vivo efficacy are warranted.

References

Synthesis of Furopyrazine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furopyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed protocol for the synthesis of furopyrazine derivatives, focusing on a biomimetic approach involving an acid-mediated isomerization-cyclodehydration. Additionally, it explores the potential application of these derivatives as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Introduction

The fusion of a furan ring with a pyrazine ring gives rise to the furopyrazine scaffold, a privileged structure in drug discovery. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique electronic and structural features of the furopyrazine core make it an attractive template for the design of novel therapeutic agents. This application note details a synthetic protocol for accessing this important class of molecules and provides context for their potential mechanism of action in a key cellular signaling pathway.

Synthesis of Furopyrazine Derivatives

A key strategy for the synthesis of the furopyrazine core involves an acid-mediated isomerization-cyclodehydration of an enedione precursor.[2][3][4] This biomimetic approach is inspired by the proposed biosynthetic pathway of naturally occurring furopyrazine alkaloids.[2][3][4]

General Synthetic Workflow

The overall workflow for the synthesis of a furopyrazine derivative, exemplified by the synthesis of the core scaffold of hyrtioseragamine A, is depicted below. The process begins with the preparation of an enedione intermediate, which then undergoes the key acid-catalyzed cyclization to form the furopyrazine ring system.

Synthesis_Workflow cluster_prep Preparation of Enedione Intermediate cluster_cyclization Furopyrazine Core Formation Start Starting Materials Coupling Coupling Reaction Start->Coupling Oxidation Oxidation Coupling->Oxidation Enedione Enedione Intermediate Oxidation->Enedione Isomerization Acid-Mediated Isomerization Enedione->Isomerization Key Step Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Furopyrazine Furopyrazine Derivative Cyclodehydration->Furopyrazine

Caption: General workflow for the synthesis of furopyrazine derivatives.

Experimental Protocol: Synthesis of a Furopyrazine Core

This protocol is adapted from the key acid-mediated isomerization-cyclodehydration step in the total synthesis of hyrtioseragamine A.[2][3][4]

Materials:

  • Enedione precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the enedione precursor in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired furopyrazine derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a furopyrazine derivative via the described protocol.

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
Enedione PrecursorTFADCM2 hoursRoom Temp.75-85

Biological Activity and Signaling Pathway

Furopyrazine derivatives have emerged as promising candidates for the development of targeted cancer therapies due to their potential to inhibit protein kinases. Several studies on structurally related pyrazine and furopyrimidine compounds have demonstrated inhibitory activity against key kinases in pro-survival signaling pathways.[5][6][7][8][9][10][11]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development.[10][11] Furopyrazine derivatives can be designed to act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by furopyrazine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription mTORC1->Transcription Promotion of Protein Synthesis & Cell Growth GrowthFactor Growth Factor GrowthFactor->RTK Furopyrazine Furopyrazine Derivative Furopyrazine->PI3K Inhibition Furopyrazine->Akt Inhibition Furopyrazine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by furopyrazine derivatives.

By inhibiting one or more of the kinases in this pathway, furopyrazine derivatives can block downstream signaling events that lead to uncontrolled cell proliferation and survival, thereby exerting their anticancer effects.

Conclusion

This application note provides a foundational protocol for the synthesis of furopyrazine derivatives and highlights their potential as kinase inhibitors for cancer therapy. The detailed experimental procedure and the illustration of the targeted signaling pathway offer valuable resources for researchers in the fields of medicinal chemistry and drug development who are interested in exploring this promising class of compounds. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies will be crucial for the development of potent and selective furopyrazine-based drug candidates.

References

Application Notes and Protocols for High-Throughput Screening using Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a novel heterocyclic compound belonging to the furo[2,3-b]pyrazine class. While this specific molecule is yet to be extensively characterized in the public domain, its structural similarity to other pyrazine-based compounds, such as pyrrolo[2,3-b]pyrazines, suggests potential biological activity, particularly in the realm of kinase inhibition. Structurally related compounds have demonstrated activity against key signaling molecules in cancer, such as Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, often through gene amplification or activating mutations, is a known driver in various malignancies, including gastric, bladder, and lung cancers. This makes the FGFR pathway an attractive target for therapeutic intervention.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize potential inhibitors of cancer-relevant signaling pathways, with a focus on the FGFR signaling cascade. The protocols outlined below describe both a cell-based assay to assess the compound's effect on cancer cell viability and a biochemical assay to determine its direct inhibitory activity against a specific kinase.

Physicochemical Properties for High-Throughput Screening

The successful execution of a high-throughput screen is critically dependent on the physicochemical properties of the test compound. For this compound, the following parameters should be experimentally determined prior to initiating screening.

PropertyRecommended Value for HTSMethod of Determination
Solubility >50 µM in aqueous buffer with ≤1% DMSOKinetic or thermodynamic solubility assays (e.g., nephelometry)
Stability <10% degradation over 24 hours in assay buffer at 37°CLC-MS/MS analysis of compound incubation in assay buffer
Purity >95%LC-MS, NMR
Molecular Weight 223.20 g/mol (Calculated)Mass Spectrometry
LogP 1.0 - 3.0 (Predicted)Experimental (e.g., shake-flask method) or computational

Compound Handling and Preparation for HTS:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay-Ready Plates: Serially dilute the stock solution in DMSO to create a concentration gradient in 384-well plates. These plates can be stored at -20°C.

  • Final Assay Concentration: For screening, the compound is typically transferred from the assay-ready plates to the assay plates containing cells or recombinant enzyme, achieving a final DMSO concentration of ≤1%.

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign utilizing this compound.

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Follow-up Compound_Prep Compound Plate Preparation Compound_Addition Compound Addition (Robotic) Compound_Prep->Compound_Addition Cell_Culture Cell Culture & Assay Plate Seeding Cell_Culture->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Readout Assay Readout (e.g., Luminescence) Incubation->Assay_Readout Data_QC Data QC & Normalization Assay_Readout->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assays Secondary Assays (e.g., Biochemical) Dose_Response->Secondary_Assays SAR_Studies SAR Studies Secondary_Assays->SAR_Studies

Caption: High-throughput screening workflow.

Protocol 1: Cell-Based High-Throughput Viability Assay

This protocol describes a cell-based HTS assay to screen for the anti-proliferative effects of this compound on a cancer cell line with dysregulated FGFR signaling.

Objective: To identify the concentration at which the compound inhibits cancer cell viability.

Cell Line: SNU-16, a human gastric carcinoma cell line with known FGFR2 gene amplification, is highly sensitive to FGFR inhibitors.[1][2][3]

Principle: Cell viability is assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of metabolically active cells, and the luminescent signal is a measure of cell viability.[4]

Materials:

  • This compound

  • SNU-16 cells (ATCC)

  • RPMI-1640 medium (Gibco)

  • Fetal Bovine Serum (FBS) (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • Trypsin-EDTA (Gibco)

  • DMSO, cell culture grade (Sigma-Aldrich)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well white, clear-bottom assay plates (Corning)

  • Positive control (e.g., a known FGFR inhibitor like AZD4547)

  • Negative control (DMSO)

Experimental Protocol:

  • Cell Culture: Culture SNU-16 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing SNU-16 cells using Trypsin-EDTA.

    • Resuspend cells in culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate using an automated dispenser.

    • Incubate the plates for 24 hours at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO in a separate 384-well plate.

    • Using a robotic liquid handler, transfer 100 nL of the compound dilutions to the corresponding wells of the cell plate. This will result in a final DMSO concentration of 0.4%.

    • Include wells with a positive control (e.g., AZD4547) and a negative control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalization: Normalize the data to the controls on each plate. The signal from the negative control (DMSO) wells represents 100% viability, and the signal from a background well (no cells) represents 0% viability.

  • Dose-Response Curve: Plot the normalized cell viability against the logarithm of the compound concentration.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve.

ParameterValue
Cell Line SNU-16
Seeding Density 5,000 cells/well (384-well plate)
Incubation Time 72 hours
Assay Readout Luminescence (ATP-based)
Final DMSO % ≤1%

Protocol 2: Biochemical High-Throughput Kinase Assay

This protocol describes a biochemical HTS assay to determine the direct inhibitory effect of this compound on a specific FGFR kinase.

Objective: To determine the IC50 of the compound against a recombinant FGFR kinase.

Target: Recombinant human FGFR1 kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay (e.g., LanthaScreen®) is used. The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase by the compound results in a decrease in the FRET signal.

Materials:

  • This compound

  • Recombinant human FGFR1 (e.g., from Thermo Fisher Scientific)

  • LanthaScreen® Eu Kinase Binding Assay Kit for FGFR1 (Thermo Fisher Scientific) or similar TR-FRET assay kit

  • ATP (Sigma-Aldrich)

  • 384-well low-volume black plates (Corning)

  • Positive control (e.g., a known FGFR inhibitor)

  • Negative control (DMSO)

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically includes a kinase buffer, a solution of the kinase, a fluorescently labeled tracer (ATP-competitive), and a europium-labeled antibody.

  • Compound Plating: Prepare a serial dilution of this compound in DMSO in a 384-well plate.

  • Assay Procedure (example using LanthaScreen® Eu Kinase Binding Assay):

    • Add 5 µL of the test compound dilutions to the assay plate.

    • Add 5 µL of a mixture containing the FGFR1 kinase and the europium-labeled antibody.

    • Add 5 µL of the fluorescently labeled tracer.

    • The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Assay Readout: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis:

  • Calculate TR-FRET Ratio: Calculate the ratio of the acceptor and donor emission signals.

  • Normalization: Normalize the TR-FRET ratios to the controls. The signal from the negative control (DMSO) represents 0% inhibition, and the signal from a control without kinase represents 100% inhibition.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

ParameterValue
Kinase Recombinant Human FGFR1
Assay Format TR-FRET
Plate Format 384-well low-volume
Incubation Time 1 hour
ATP Concentration As recommended by the assay kit manufacturer

FGFR Signaling Pathway

Dysregulation of the FGFR signaling pathway is a key driver in many cancers. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. This compound is hypothesized to inhibit this pathway by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing its activation.

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound Ethyl 7-aminofuro[2,3-b] pyrazine-6-carboxylate Compound->FGFR

References

Application Notes and Protocols: Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique fused heterocyclic structure provides a rigid framework amenable to chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This document provides an overview of its applications, particularly in the realm of kinase inhibition for cancer therapy, and detailed protocols for the synthesis and evaluation of its derivatives.

Introduction to the Furo[2,3-b]pyrazine Scaffold

The furo[2,3-b]pyrazine ring system is an isostere of purine and has been identified as a key pharmacophore in a variety of biologically active molecules. The presence of nitrogen and oxygen atoms in the fused ring system allows for multiple points of interaction with biological targets through hydrogen bonding and other non-covalent interactions. The ester and amino functionalities on the this compound core (CAS 187732-95-2) serve as convenient handles for synthetic elaboration, allowing for the exploration of a wide chemical space to achieve desired potency and selectivity.[1]

Derivatives of the broader pyrazine class have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[2] Notably, pyrazine-containing compounds have emerged as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

Application in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The furo[2,3-b]pyrazine scaffold has been successfully employed in the design of inhibitors for several important cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is implicated in various cancers.[5][6][7] The design of potent and selective FGFR inhibitors is a key strategy in oncology drug discovery. The furo[2,3-b]pyrazine scaffold can be utilized to develop ATP-competitive inhibitors that occupy the kinase ATP-binding site.

Below is a diagram illustrating the general workflow for developing FGFR inhibitors based on the this compound scaffold.

G Workflow for FGFR Inhibitor Development A This compound Scaffold B Chemical Synthesis of Derivatives (e.g., Amide Coupling, Suzuki Coupling) A->B C In vitro Biochemical Assay (FGFR Kinase Inhibition) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (Potency, Selectivity, DMPK) D->E E->B Iterative Design F In vitro Cellular Assays (Cancer Cell Line Proliferation) E->F G In vivo Efficacy Studies (Xenograft Models) F->G H Preclinical Candidate G->H

A generalized workflow for the development of FGFR inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy. Furan- and furopyrimidine-based scaffolds, structurally related to furo[2,3-b]pyrazine, have shown significant VEGFR-2 inhibitory activity.[8]

The following diagram depicts a simplified representation of the VEGFR signaling pathway and the point of intervention for inhibitors.

G Simplified VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream Inhibitor Furopyrazine Derivative Inhibitor->VEGFR Response Angiogenesis, Cell Proliferation, Migration Downstream->Response

References

Application Notes and Protocols for Bioisosteric Replacement Strategies in Furopyrazine Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of bioisosteric replacement strategies for the optimization of furopyrazine-based compounds in drug discovery. Furopyrazines and their analogs are a promising class of heterocyclic compounds, often investigated as kinase inhibitors for therapeutic areas such as oncology. Bioisosterism, the exchange of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a key strategy in lead optimization.[1]

Introduction to Furopyrazines and Bioisosterism

Furopyrazines are bicyclic aromatic heterocycles containing a fused furan and pyrazine ring. This scaffold is present in some natural products and has been explored as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[2][3] Bioisosteric modifications of a lead furopyrazine compound can be employed to enhance potency, selectivity, and metabolic stability, as well as to reduce off-target toxicity.[1] These strategies can be broadly categorized into classical and non-classical bioisosteric replacements. Classical bioisosteres involve the substitution of atoms or groups with similar size, shape, and electronic configuration, while non-classical bioisosteres may have significant structural differences but still produce a similar biological effect.

Common Bioisosteric Replacements for Furopyrazine Scaffolds

Based on the structure-activity relationship (SAR) studies of furopyrazines and closely related fused heterocyclic systems like pyrrolopyrazines and furopyrimidines, several key positions on the furopyrazine scaffold are amenable to bioisosteric modifications. The primary targets for these modifications are typically substituents on the pyrazine and furan rings.

Bioisosteric Replacements on the Pyrazine Ring

The pyrazine ring often plays a crucial role in establishing key interactions with the target protein, such as hydrogen bonding with the hinge region of kinases. Substituents on the pyrazine ring can be modified to fine-tune these interactions and improve pharmacokinetic properties.

Table 1: Bioisosteric Replacements for Substituents on the Pyrazine Ring of Furopyrazine Analogs and Their Impact on Kinase Inhibition

Position of SubstitutionOriginal GroupBioisosteric ReplacementRationale for ReplacementObserved Effect on Activity (Example Target)
C2PhenylPyridylIntroduce H-bond acceptor, improve solubilityMaintained or slightly decreased potency (FGFR)
C2PhenylThienylModulate lipophilicity and electronic propertiesSimilar potency (FGFR)
C5-NH-Aryl-O-ArylReplace H-bond donor with acceptorDecreased potency (VEGFR-2)
C5-NH-Aryl-S-ArylAlter geometry and electronic characterVariable, often decreased potency (VEGFR-2)
C6HydrogenMethylIncrease metabolic stability, fill hydrophobic pocketIncreased potency (FGFR)
C6HydrogenHalogen (F, Cl)Modulate pKa, block metabolismIncreased potency (FGFR)

Data extrapolated from SAR studies of related fused pyrazine kinase inhibitors.

Bioisosteric Replacements for the Furan Ring

The furan ring of the furopyrazine scaffold can also be a target for bioisosteric replacement. This is a more significant modification that can alter the core scaffold.

Table 2: Bioisosteric Replacements for the Furan Ring in Furopyrazine Scaffolds

Original ScaffoldBioisosteric ScaffoldRationale for ReplacementObserved Effect on Activity (Example Target)
FuropyrazinePyrrolopyrazineIntroduce H-bond donor (N-H)Often maintains or improves potency (FGFR, PI3K)
FuropyrazineThienopyrazineModulate electronic properties and lipophilicityCan maintain potency (Kinase inhibitors)
FuropyrazineImidazopyrazineIntroduce additional H-bond acceptor/donor sitesPotent inhibitors (Aurora Kinase)[4]
FuropyrazineFuro[2,3-d]pyrimidineAlter H-bond acceptor pattern in the six-membered ringPotent inhibitors (VEGFR-2)

Data extrapolated from SAR studies of related fused heterocyclic kinase inhibitors.

Signaling Pathways Targeted by Furopyrazine Analogs

Furopyrazine derivatives and their bioisosteres have shown inhibitory activity against several key protein kinases involved in cancer cell signaling. Understanding these pathways is crucial for rational drug design and for interpreting the biological effects of novel compounds.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[5] Furopyrazine analogs can act as ATP-competitive inhibitors of FGFRs, blocking downstream signaling.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Furopyrazine Furopyrazine Inhibitor Furopyrazine->FGFR

FGFR Signaling Pathway Inhibition
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature of many cancers. Pyrrolopyrazine analogs, bioisosteres of furopyrazines, have been developed as potent PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Furopyrazine_Analog Furopyrazine Analog Furopyrazine_Analog->PI3K

PI3K/AKT/mTOR Pathway Inhibition
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Fused pyrazine derivatives are known to inhibit VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Furopyrimidine Furopyrimidine Inhibitor Furopyrimidine->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

General Synthesis of the Furopyrazine Core

A common method for the synthesis of the furopyrazine core involves the cyclization of an appropriately substituted aminofuran with a dicarbonyl compound or its equivalent. The following is a generalized protocol based on the synthesis of the furopyrazine alkaloid hyrtioseragamine A.[3][7]

Synthesis_Workflow Start Substituted 2-Aminofuran Step1 Condensation with α-Dicarbonyl compound (e.g., glyoxal) Start->Step1 Intermediate Dihydropyrazine Intermediate Step1->Intermediate Step2 Oxidation (e.g., air, DDQ) Intermediate->Step2 Product Furopyrazine Core Step2->Product

General Synthetic Workflow

Protocol: Synthesis of a Substituted Furopyrazine

  • Preparation of the reaction mixture: To a solution of the starting substituted 2-aminofuran (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the α-dicarbonyl compound (1.1 eq).

  • Condensation: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Oxidation: Upon completion of the condensation, an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or exposure to air) is added to the reaction mixture to facilitate the aromatization to the furopyrazine ring system.

  • Work-up and purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired furopyrazine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Kinase Inhibition Assay

The inhibitory activity of the synthesized furopyrazine analogs against target kinases (e.g., FGFR, PI3K, VEGFR-2) is typically evaluated using in vitro kinase assays.

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay setup: The assay is performed in a 96- or 384-well plate format. A reaction mixture containing the kinase, substrate, and assay buffer is prepared.

  • Compound addition: The test compounds are serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO control (vehicle) is also included.

  • Initiation of reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a specified temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Detection: After the incubation period, the detection reagent is added to stop the kinase reaction and to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Bioisosteric replacement is a powerful strategy in the optimization of furopyrazine-based drug candidates. By systematically replacing key functional groups on the furopyrazine scaffold, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties. The application notes and protocols provided herein offer a framework for the rational design, synthesis, and evaluation of novel furopyrazine analogs with improved therapeutic potential. Careful consideration of the target kinase and its signaling pathway will further guide the design of effective and selective inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in furopyrazine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of furopyrazine derivatives.

Issue 1: Low or No Yield of Furopyrazine Product

  • Question: My reaction to synthesize a furo[2,3-b]pyrazine derivative is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in furopyrazine synthesis can arise from several factors. Consider the following troubleshooting steps:

    • Purity of Starting Materials: Ensure the purity of your starting materials, such as aminofurans and α-dicarbonyl compounds. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.

    • Reaction Conditions:

      • Temperature: Suboptimal temperature can lead to incomplete reaction or degradation of products. Systematically screen a range of temperatures to find the optimal condition for your specific substrates.

      • Solvent: The choice of solvent is crucial. Aprotic solvents like dioxane or DMF are often used.[1] The solubility of reactants and intermediates can significantly impact the reaction rate.

      • Catalyst/Promoter: For certain synthetic routes, such as electrophilic cyclization, the choice and amount of the promoter (e.g., AgOTf or I₂) are critical.[1]

    • Incomplete Cyclization: The final ring-closing step to form the furopyrazine core may be slow or reversible. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Hydrolysis of Intermediates: Under certain conditions, especially with residual water and base, key intermediates can hydrolyze, preventing the formation of the final product. Ensure anhydrous conditions if your reaction is sensitive to water.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: I am observing the formation of several unexpected byproducts in my reaction mixture, complicating purification. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Here are some potential side reactions and solutions:

    • Isomeric Products: When using unsymmetrical dicarbonyl compounds, the formation of isomeric furopyrazine products is possible. To favor the formation of a single isomer, consider using a directing group on one of the reactants or modifying the reaction conditions to favor one cyclization pathway.

    • Self-Condensation of Reactants: The starting materials, particularly α-dicarbonyl compounds, can undergo self-condensation under certain conditions. This can be minimized by controlling the rate of addition of reactants and maintaining an optimal temperature.

    • Ring Opening: In some cases, particularly with highly reactive intermediates like organometallic species, the furopyrazine ring can be susceptible to ring-opening reactions.[2] Careful control of the reaction conditions, especially temperature and quenching procedures, is essential.

    • Complex Mixture Formation: In some cases, particularly with sluggish reactions or at high temperatures, a complex mixture of unidentifiable products may form.[1] In such instances, a systematic re-evaluation and optimization of the reaction conditions are necessary.

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common synthetic routes to the furo[2,3-b]pyrazine core?

    • Answer: Common methods include the cyclocondensation of an α-amino furan with an α-dicarbonyl compound, and the electrophilic cyclization of substituted ethynyl-pyrazinones.[1][2]

  • Question 2: How can I purify my crude furopyrazine product effectively?

    • Answer: Column chromatography on silica gel is a widely used method for purifying furopyrazine derivatives. A suitable eluent system, often a mixture of hexanes and ethyl acetate, should be determined by TLC analysis. Recrystallization can also be an effective technique for obtaining highly pure solid products.

  • Question 3: Are there any specific safety precautions to consider during furopyrazine synthesis?

    • Answer: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses, such as organolithium compounds or strong acids, require special handling. Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform reactions in a well-ventilated fume hood.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from a study on the diversity-oriented synthesis of substituted furo[2,3-b]pyrazines, illustrating the impact of different catalysts and reaction conditions on product yield.

Table 1: Synthesis of Substituted 2-Chloro and 2-Chloro-7-iodo Furo[2,3-b]pyrazines [3]

EntryStarting MaterialProductCyclization Time (min)Yield (%)
14a 5a 593
24b 5b 1091
34c 5c 1588
44d 5d 2085

Reaction Conditions: Substrate (1.0 equiv.), I₂ (2.0 equiv.) in DCM at room temperature.[3]

Table 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Substituted Furo[2,3-b]pyrazines [3]

EntryFuro[2,3-b]pyrazineBoronic AcidProductTime (min)Temperature (°C)Yield (%)
14a Phenylboronic acid7a 1512095
24a 4-Methoxyphenylboronic acid7b 2012092
35a Phenylboronic acid8a 1514094
45a 4-Tolylboronic acid8b 2014091

Reaction Conditions: Furo[2,3-b]pyrazine (1.0 equiv.), boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.) in the indicated solvent under microwave irradiation.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Furo[2,3-b]pyrazines via Ring Closure [2]

This protocol describes a general method for the preparation of 2-substituted furo[2,3-b]pyrazines by the ring closure of 1,4-diketones.

Materials:

  • 3-Methyl-2-pyrazone

  • n-Butyllithium (n-BuLi)

  • Appropriate ester or thiono ester

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dianion Formation: A solution of 3-methyl-2-pyrazone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). Two equivalents of n-BuLi are added dropwise, and the mixture is stirred for 30 minutes to form the dianion.

  • Condensation: The desired ester or thiono ester (1 equivalent) is added to the solution of the dianion at -78 °C. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

  • Quenching and Cyclization: The reaction is quenched by the addition of aqueous HCl. The mixture is then heated to induce cyclization to the furo[2,3-b]pyrazine.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Materials (e.g., Aminofuran, Dicarbonyl) reaction Reaction Setup - Solvent Selection - Catalyst/Reagent Addition - Temperature Control start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Adjust Conditions (Time, Temp) workup Aqueous Workup - Quenching - Extraction monitoring->workup Reaction Complete purification Purification - Column Chromatography - Recrystallization workup->purification characterization Characterization - NMR, MS, etc. purification->characterization product Pure Furopyrazine Product characterization->product

Caption: A generalized experimental workflow for the synthesis and purification of furopyrazine derivatives.

troubleshooting_low_yield start Low or No Furopyrazine Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_purity->check_conditions Purity OK optimize_purity Purify Starting Materials (Distillation, Recrystallization) check_purity->optimize_purity Impurities Found check_time Analyze Reaction Time and Monitoring Data check_conditions->check_time Conditions Seem Optimal optimize_conditions Systematically Optimize Conditions (DOE) check_conditions->optimize_conditions Suboptimal Conditions side_reactions Investigate Potential Side Reactions check_time->side_reactions Time Seems Adequate optimize_time Adjust Reaction Time Based on Monitoring check_time->optimize_time Incomplete Reaction mitigate_side_reactions Modify Conditions to Minimize Side Products side_reactions->mitigate_side_reactions optimize_purity->start success Improved Yield optimize_conditions->start optimize_time->start mitigate_side_reactions->start

References

Technical Support Center: Purification of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" and related furo[2,3-b]pyrazine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Q: I am experiencing low recovery of my target compound after silica gel column chromatography. What are the possible causes and solutions?

A: Low recovery from a silica gel column can be attributed to several factors. Furo[2,3-b]pyrazine derivatives, with their nitrogen-containing heterocyclic core, can sometimes interact strongly with the acidic silica gel, leading to decomposition or irreversible adsorption.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, assess the stability of your compound on silica gel. This can be done by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

  • Deactivate Silica Gel: If your compound is sensitive to the acidity of silica gel, you can use deactivated silica. This is prepared by mixing the silica gel with a small percentage of a base, such as triethylamine (typically 1-2% in the eluent) or by pre-treating the silica with a base.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Optimize Solvent System: An inappropriate solvent system can lead to poor separation and recovery. Ensure your chosen eluent provides a good retention factor (Rf) for your compound, ideally between 0.2 and 0.4 on a TLC plate.

  • Check for Compound Precipitation: Highly concentrated fractions can sometimes lead to precipitation of the product on the column. If this is suspected, using a more polar solvent system to elute the column might help.

Issue 2: Co-elution of Impurities

Q: I am unable to separate my target compound from a persistent impurity during column chromatography. How can I improve the separation?

A: Co-elution of impurities is a common challenge. The key is to optimize the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Solvent System Optimization: A single solvent system may not be sufficient. Experiment with different solvent mixtures to maximize the difference in Rf values between your product and the impurity. Sometimes, adding a small amount of a third solvent (e.g., methanol in a dichloromethane/ethyl acetate mixture) can significantly alter the selectivity.

  • Gradient Elution: If isocratic elution (using a single solvent mixture) is not effective, a gradient elution, where the polarity of the eluent is gradually increased, can often resolve closely eluting compounds.

  • Alternative Chromatography Techniques: If standard flash chromatography is insufficient, consider other techniques:

    • Reverse-phase chromatography: This is particularly useful for polar compounds.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers much higher resolution for difficult separations.

  • Recrystallization: If the impurity is present in a small amount, recrystallization after column chromatography can be a highly effective final purification step.

Issue 3: Difficulty in Recrystallization

Q: My attempt to purify this compound by recrystallization is not working. The compound either oils out or does not crystallize at all. What should I do?

A: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).

  • Slow Cooling: Rapid cooling can lead to the precipitation of an impure amorphous solid or oiling out.[2] Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, cooling in an ice bath can be used to maximize crystal formation.[2]

  • Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, a solvent/anti-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related heterocyclic compounds can include:

  • Unreacted starting materials: These are often removed by column chromatography or recrystallization.

  • Side-products from the cyclization reaction: The formation of isomeric products or byproducts from incomplete reactions can occur.

  • Products of over-alkylation or other side reactions: Depending on the reagents used, side reactions can lead to impurities that are structurally similar to the target compound.

  • Residual catalysts and reagents: These are typically removed during the work-up and purification steps.

Q2: Can I use reverse-phase chromatography for the purification of this compound?

A2: Yes, reverse-phase chromatography can be a very effective technique for purifying polar, nitrogen-containing compounds like this compound, especially if you are facing issues with silica gel.[1] A common mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. It is quick, easy, and allows you to identify which fractions contain your desired product and whether they are pure. For compounds that are not UV-active, staining with a suitable reagent (e.g., potassium permanganate or iodine) may be necessary.

Q4: My purified compound is colored. Is this normal?

A4: Many pyrazine derivatives and related heterocyclic compounds are colored, often appearing as yellow or orange solids.[3] The color is not necessarily an indication of impurity. However, if the color is significantly different from what is expected or if it changes over time, it could indicate the presence of an impurity or decomposition. Purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point determination.

Data Presentation

To aid in the comparison of purification methods and optimization of protocols, we recommend maintaining a detailed record of your experimental data. The following table provides a template for this purpose.

Experiment ID Purification Method Stationary Phase / Solvent System Crude Mass (g) Purified Mass (g) Yield (%) Purity (by HPLC/NMR) Notes
Column Chromatography
Recrystallization
Other

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized for your specific compound and impurity profile.

Materials:

  • Crude this compound

  • Silica gel (or alternative stationary phase)

  • Appropriate eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and must be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials B Reaction A->B C Crude Product B->C D Column Chromatography C->D Initial Purification E Recrystallization D->E F Pure Product E->F G Characterization (NMR, MS, etc.) F->G Analysis

Caption: A generalized workflow for the synthesis and purification of furo[2,3-b]pyrazine derivatives.

Diagram 2: Troubleshooting Logic for Purification

troubleshooting_workflow cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue Identified low_recovery Low Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution oiling_out Oiling Out / No Crystals start->oiling_out check_stability Check Stability on Silica low_recovery->check_stability deactivate_silica Deactivate Silica / Use Alumina low_recovery->deactivate_silica optimize_solvent Optimize Solvent System co_elution->optimize_solvent gradient_elution Use Gradient Elution co_elution->gradient_elution slow_cooling Ensure Slow Cooling oiling_out->slow_cooling solvent_screen Screen Different Solvents oiling_out->solvent_screen

References

Overcoming solubility issues of "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound. While specific public data on its solubility is limited, compounds with similar fused heterocyclic ring structures often exhibit poor aqueous solubility and may also have limited solubility in common organic solvents. It is crucial to experimentally determine the solubility in your specific solvent system.

Q2: I am having difficulty dissolving this compound in my desired solvent for an in vitro assay. What should I do first?

A2: The first step is to perform a systematic solvent screening. This involves testing the solubility of the compound in a range of common laboratory solvents with varying polarities. This will help you identify a suitable starting solvent or a co-solvent system. Refer to the troubleshooting guide below for a detailed protocol.

Q3: Can I use heat to dissolve the compound?

A3: Gentle heating can be an effective method to increase the solubility and dissolution rate of a compound. However, it is critical to first assess the thermal stability of this compound to avoid degradation. We recommend performing a preliminary thermal stability test before using heat for dissolution.

Q4: Are there any recommended co-solvents to improve the aqueous solubility of this compound?

A4: For poorly water-soluble compounds, the use of co-solvents is a common strategy.[1] Water-miscible organic solvents such as DMSO, DMF, ethanol, and polyethylene glycol (PEG) are often effective. The optimal co-solvent and its concentration will need to be determined empirically for your specific experimental conditions.

Q5: My compound precipitates out of solution when I add it to my aqueous assay buffer. How can I prevent this?

A5: Precipitation upon addition to an aqueous buffer is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO. To mitigate this, you can try several approaches:

  • Decrease the final concentration of the organic solvent in your assay.

  • Use a surfactant or a cyclodextrin in your buffer to enhance compound solubility.[1][2]

  • Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to add to the aqueous buffer.

Troubleshooting Guides

Issue 1: Inability to Prepare a Stock Solution of Desired Concentration

This guide provides a step-by-step approach to systematically identify a suitable solvent system for preparing a stock solution of this compound.

start Start: Undissolved Compound solvent_screening Solvent Screening (DMSO, DMF, Ethanol, Acetonitrile, etc.) start->solvent_screening solubility_check Assess Solubility (Visual Inspection, Microscopy) solvent_screening->solubility_check soluble Soluble Proceed with Experiment solubility_check->soluble Yes not_soluble Not Soluble solubility_check->not_soluble No co_solvent Co-solvent System not_soluble->co_solvent heating Gentle Heating not_soluble->heating sonication Sonication not_soluble->sonication reassess Re-assess Solubility co_solvent->reassess heating->reassess sonication->reassess reassess->not_soluble Still Not Soluble (Consider Formulation Strategies) optimized Optimized Protocol Proceed with Experiment reassess->optimized Soluble

Caption: Troubleshooting workflow for dissolving this compound.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list in the table below.

  • Mixing: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for undissolved solid. If the compound has dissolved, add another 1 mg and repeat the process until a saturated solution is obtained.

  • Quantification: Record the maximum amount of compound that completely dissolves in each solvent to determine the approximate solubility.

SolventPolarity IndexApprox. Solubility (mg/mL) at 25°CObservations
Water10.2< 0.1Insoluble
Ethanol5.2~1Sparingly soluble
Acetonitrile5.8~2Slightly soluble
Dichloromethane (DCM)3.1~5Moderately soluble
N,N-Dimethylformamide (DMF)6.4> 20Soluble
Dimethyl sulfoxide (DMSO)7.2> 50Freely soluble

Note: The data in this table is illustrative and should be confirmed experimentally.

Issue 2: Compound Precipitation in Aqueous Buffer

This guide addresses the challenge of maintaining the solubility of this compound when transitioning from an organic stock solution to an aqueous experimental buffer.

precipitation Precipitation in Aqueous Buffer strategies Solubility Enhancement Strategies precipitation->strategies surfactants Surfactants (e.g., Tween® 80, Triton™ X-100) strategies->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) strategies->cyclodextrins co_solvents Aqueous Co-solvents (e.g., PEG 400) strategies->co_solvents micelle Micelle Formation surfactants->micelle inclusion Inclusion Complex cyclodextrins->inclusion polarity Altered Solvent Polarity co_solvents->polarity result Enhanced Apparent Aqueous Solubility micelle->result inclusion->result polarity->result

Caption: Strategies to enhance aqueous solubility and prevent precipitation.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Surfactant Addition: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to the buffer. A typical starting concentration is 0.01% to 0.1% (v/v).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilution: While vortexing the surfactant-containing buffer, slowly add the required volume of the stock solution to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation over time.

Aqueous System (PBS, pH 7.4)Final DMSO Conc. (%)Max. Achievable Compound Conc. (µM)Observations
No Additive1< 5Immediate precipitation
0.05% Tween® 80125Clear solution
0.1% Triton™ X-100130Clear solution
1% HP-β-CD150Clear solution

Note: The data in this table is for illustrative purposes. The optimal additive and its concentration should be determined for each specific assay.

Advanced Strategies

For persistent solubility issues, more advanced formulation techniques may be necessary. These approaches are often employed in later stages of drug development but can be adapted for research purposes.

  • Solid Dispersions: The drug can be dispersed in a solid polymer matrix to improve its dissolution rate.[3]

  • Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the compound, leading to faster dissolution.[1][4][5]

  • Prodrug Approach: The chemical structure of the compound can be modified to create a more soluble prodrug that converts to the active compound in vivo or in situ.[6]

For further assistance, please consult relevant literature on formulation strategies for poorly soluble compounds.

References

Technical Support Center: Furopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during furopyrazine synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Furopyrazine Product

Question: My reaction to synthesize a substituted furo[2,3-b]pyrazine via electrophilic cyclization of an ethynyl-pyrazinone is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of furo[2,3-b]pyrazines via electrophilic cyclization are a common issue. Several factors can contribute to this problem. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Cyclization Extend the reaction time or gently increase the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Suboptimal Catalyst The choice of the electrophilic catalyst is crucial. If using Ag⁺ salts, ensure they are fresh and anhydrous. For iodine-mediated cyclization, consider using different iodine sources like I₂ or N-iodosuccinimide (NIS). The original literature should be consulted for the optimal catalyst for your specific substrate.[1][2]
Degradation of Starting Material or Product Harsh acidic or basic conditions can lead to the decomposition of sensitive starting materials or the furopyrazine product. If your protocol uses strong acids or bases, consider switching to milder conditions. For instance, some cyclizations can be performed at room temperature.[1][2]
Formation of Side Products The formation of a complex mixture of unidentified side products is a significant contributor to low yields.[1][2] These can arise from intermolecular reactions or alternative cyclization pathways. See the "Common Side Reactions" section below for more details. Adjusting the concentration of the starting material (sometimes lower concentrations can favor intramolecular cyclization) may help.

Experimental Protocol: General Procedure for Electrophilic Cyclization

This is an illustrative protocol based on a common synthetic route.[1][2]

  • Preparation of the Starting Material: The substituted ethynyl-pyrazinone is synthesized according to established literature procedures.

  • Cyclization Reaction:

    • Dissolve the ethynyl-pyrazinone (1 equivalent) in a suitable dry solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN)) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the electrophilic catalyst (e.g., AgNO₃ (1.1 equivalents) or I₂ (2.0 equivalents)) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for the time specified in the literature (e.g., 5-15 minutes), monitoring by TLC.

    • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Issue 2: Difficulty in the Synthesis of Furo[3,4-b]pyrazine-5,7-dione

Question: I am attempting to synthesize furo[3,4-b]pyrazine-5,7-dione from pyrazine-2,3-dicarboxylic acid, but the yield is poor and I suspect side reactions. What could be going wrong?

Answer: The synthesis of furo[3,4-b]pyrazine-5,7-dione via the cyclization of pyrazine-2,3-dicarboxylic acid is a dehydration reaction that can be prone to side reactions if not performed under optimal conditions.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Dehydration Ensure the dehydrating agent (e.g., acetic anhydride or phosphorus oxychloride) is fresh and used in sufficient excess. The reaction temperature and time are also critical; reflux conditions are often required.[3]
Formation of Polymeric Byproducts Overheating or prolonged reaction times can lead to the formation of oligomeric or polymeric materials.[4] It is important to monitor the reaction and stop it once the starting material is consumed.
Hydrolysis of the Product The furo[3,4-b]pyrazine-5,7-dione product is an anhydride and is susceptible to hydrolysis back to the dicarboxylic acid, especially during workup. Ensure all workup steps are performed under anhydrous conditions until the final product is isolated.
Side Reactions of the Starting Material Pyrazine-2,3-dicarboxylic acid can undergo decarboxylation at high temperatures, leading to the formation of pyrazine-2-carboxylic acid and other byproducts. Use the minimum effective temperature for the cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in furopyrazine synthesis?

A1: The most common side reactions depend on the synthetic route. For syntheses involving cyclocondensation of a diamine with a dicarbonyl, common side reactions include self-condensation of the dicarbonyl compound, incomplete cyclization leading to the formation of imine or enamine intermediates, and the formation of regioisomers if the dicarbonyl is unsymmetrical. In syntheses that build the furan ring onto a pyrazine precursor, such as through electrophilic cyclization of alkynes, side reactions can include the formation of a complex mixture of unidentified byproducts, and in subsequent cross-coupling reactions, homo-coupling of the starting materials.[1][2]

Q2: How can I minimize the formation of oligomeric byproducts?

A2: Oligomeric byproduct formation is often a result of intermolecular reactions competing with the desired intramolecular cyclization.[5][6] To minimize this, you can employ high-dilution conditions, where the concentration of the starting material is kept low to favor the intramolecular reaction. Additionally, optimizing the reaction temperature and time is crucial, as prolonged heating can promote polymerization.

Q3: My furopyrazine product seems to be unstable during purification. What can I do?

A3: Some furopyrazine derivatives can be sensitive to acidic or basic conditions. If you are using silica gel chromatography, the acidic nature of the silica can sometimes cause degradation. In such cases, you can try using deactivated silica gel (by adding a small amount of a neutral amine like triethylamine to the eluent) or switch to a different stationary phase like alumina. Avoiding prolonged exposure to strong light and high temperatures during purification is also recommended.

Q4: Are there any specific safety precautions I should take during furopyrazine synthesis?

A4: Standard laboratory safety precautions should always be followed. Some reagents used in furopyrazine synthesis can be hazardous. For example, many organic solvents are flammable, and reagents like phosphorus oxychloride are corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams created using Graphviz to illustrate a common synthetic pathway and a troubleshooting workflow.

furopyrazine_synthesis start Substituted Ethynyl-pyrazinone cyclization Intramolecular Electrophilic Cyclization start->cyclization catalyst Electrophilic Catalyst (e.g., Ag⁺ or I₂) catalyst->cyclization product Furo[2,3-b]pyrazine Product cyclization->product side_products Complex Mixture of Side Products cyclization->side_products

Caption: Synthetic pathway for furo[2,3-b]pyrazines.

troubleshooting_workflow start Low Yield of Furopyrazine check_reaction_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No check_side_products Are there significant side products? check_reaction_completion->check_side_products Yes optimize_time_temp Increase reaction time or temperature incomplete->optimize_time_temp optimize_time_temp->check_reaction_completion side_products_present Side Products Detected check_side_products->side_products_present Yes check_stability Is the product stable to workup/purification? check_side_products->check_stability No optimize_conditions Optimize catalyst, solvent, and concentration side_products_present->optimize_conditions optimize_conditions->start unstable_product Product Degradation check_stability->unstable_product No success Improved Yield check_stability->success Yes modify_purification Use neutral purification conditions unstable_product->modify_purification modify_purification->start

Caption: Troubleshooting workflow for low-yielding furopyrazine synthesis.

References

Technical Support Center: Synthesis of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare the furo[2,3-b]pyrazine core?

A1: A prevalent strategy involves the electrophilic cyclization of a substituted ethynyl-pyrazin-2(1H)-one. This is often followed by functional group manipulations, such as palladium-catalyzed cross-coupling reactions, to introduce desired substituents onto the heterocyclic core.[1] Silver or iodine-mediated cyclization has proven effective for forming the furan ring fused to the pyrazine.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis can commence from readily available pyrazine derivatives. For instance, a protected 3,5-dichloropyrazin-2(1H)-one can serve as a versatile starting material. This allows for sequential reactions to build the furo[2,3-b]pyrazine scaffold.

Q3: How can the amino group at the 7-position be introduced?

A3: The amino group is typically introduced via a nucleophilic aromatic substitution or a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination.[2] This reaction would involve a 7-halo-furo[2,3-b]pyrazine precursor and a suitable ammonia equivalent or a protected amine.

Q4: What methods can be used to introduce the carboxylate group at the 6-position?

A4: The carboxylate group can be introduced at a late stage of the synthesis. One approach is the palladium-catalyzed carbonylation of a 6-halo-furo[2,3-b]pyrazine precursor in the presence of ethanol. Alternatively, a cyano group at the 6-position can be hydrolyzed to the carboxylic acid and subsequently esterified.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the cyclization step to form the furo[2,3-b]pyrazine core. - Incomplete reaction. - Suboptimal catalyst or reaction conditions. - Decomposition of starting material or product.- Monitor the reaction by TLC or LC-MS to ensure completion. - Screen different silver or iodine sources (e.g., AgNO₃, I₂, NIS). - Optimize the reaction temperature and time. Microwave irradiation may improve yield and reduce reaction time.[1] - Ensure anhydrous conditions, as water can interfere with the reaction.
Formation of multiple products during amination. - Reaction at other positions on the ring. - N-alkylation or other side reactions if using alkylamines.- Use a highly regioselective method like the Buchwald-Hartwig amination with appropriate ligands. - Employ a protecting group strategy for other reactive sites if necessary. - For amination with ammonia, consider using a surrogate like benzophenone imine followed by hydrolysis.
Difficulty in purifying the final product. - Presence of closely related impurities or starting materials. - Poor crystallization of the product.- Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. - Consider recrystallization from a suitable solvent or solvent mixture. Seeding with a pure crystal can aid crystallization. - If the product is an oil, try converting it to a solid salt for easier purification.
Low yield in the final esterification step. - Incomplete conversion of the carboxylic acid to the ester. - Hydrolysis of the ester during workup.- Use a robust esterification method, such as Fischer esterification with a large excess of ethanol and a catalytic amount of strong acid. - Alternatively, activate the carboxylic acid with a coupling agent (e.g., DCC, EDC) before adding ethanol. - Ensure the workup conditions are not strongly basic to prevent saponification of the ester.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a proposed pathway based on established synthetic strategies for related heterocyclic compounds. Optimization will be necessary for each step.

Step 1: Synthesis of 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one

  • A suitable diaminopyrazine precursor is reacted with oxalyl chloride to form the pyrazinone core.

  • The nitrogen is then protected, for example, with a p-methoxybenzyl (PMB) group to enhance solubility and stability.

Step 2: Sonogashira Coupling to Introduce the Alkyne

  • To a solution of 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and trimethylsilylacetylene.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Deprotect the silyl group using a fluoride source (e.g., TBAF) to yield the terminal alkyne.

Step 3: Silver-Mediated Cyclization to form the Furo[2,3-b]pyrazine Core

  • Dissolve the product from Step 2 in an appropriate solvent (e.g., DCM).

  • Add a silver salt (e.g., AgNO₃) and stir at room temperature.[2]

  • The reaction should proceed to form the 7-chloro-furo[2,3-b]pyrazine derivative.

Step 4: Buchwald-Hartwig Amination

  • Combine the 7-chloro-furo[2,3-b]pyrazine derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a sealed tube.

  • Add an ammonia surrogate (e.g., benzophenone imine) and a solvent (e.g., toluene).

  • Heat the reaction mixture until the starting material is consumed.

  • Upon completion, hydrolyze the imine to reveal the primary amine.

Step 5: Introduction of the Carboxylate Group and Esterification

  • This step can be challenging and may require a multi-step sequence. A potential route is the introduction of a cyano group at the 6-position via a palladium-catalyzed cyanation of a 6-halo precursor (which would need to be synthesized).

  • The cyano group can then be hydrolyzed to a carboxylic acid.

  • Finally, the carboxylic acid is esterified to the ethyl ester using standard Fischer esterification conditions (ethanol, catalytic H₂SO₄, heat).

Visualizations

Logical Workflow for Troubleshooting Synthesis

G start Low Yield of Final Product step1 Analyze Reaction Mixture (TLC, LC-MS) start->step1 step2 Identify Problematic Step step1->step2 step3a Cyclization Failure step2->step3a step3b Amination Issues step2->step3b step3c Esterification Inefficiency step2->step3c step3d Purification Difficulties step2->step3d step4a Optimize Catalyst and Conditions step3a->step4a step4b Screen Amination Reagents and Ligands step3b->step4b step4c Employ Alternative Esterification Method step3c->step4c step4d Refine Purification Technique step3d->step4d end Improved Yield step4a->end step4b->end step4c->end step4d->end

Caption: Troubleshooting workflow for low yield synthesis.

Hypothetical Synthetic Pathway

G A Dichloropyrazinone B Sonogashira Coupling (Introduction of Alkyne) A->B C Ethynyl-pyrazinone B->C D Silver-Mediated Cyclization C->D E 7-Chloro-furo[2,3-b]pyrazine D->E F Buchwald-Hartwig Amination E->F G 7-Amino-furo[2,3-b]pyrazine F->G H Halogenation at C6 G->H I 7-Amino-6-halo-furo[2,3-b]pyrazine H->I J Cyanation I->J K 7-Amino-6-cyano-furo[2,3-b]pyrazine J->K L Hydrolysis K->L M 7-Amino-furo[2,3-b]pyrazine-6-carboxylic acid L->M N Esterification M->N O This compound N->O

Caption: Proposed synthetic route for the target molecule.

References

Technical Support Center: Substituted Furopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substituted furopyrazines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability issues observed with substituted furopyrazines.

Q1: My substituted furopyrazine sample shows significant degradation upon storage in solution. What are the likely causes?

A1: Degradation in solution is often attributable to hydrolysis, oxidation, or photodegradation. The furopyrazine core, being an electron-rich N-heterocycle, is susceptible to these pathways.

  • Hydrolytic Degradation: The compound may be unstable at certain pH values. Both acidic and basic conditions can catalyze the cleavage of the furan or pyrazine ring, or labile substituent groups.

  • Oxidative Degradation: Exposure to atmospheric oxygen, peroxides in solvents (e.g., older ethers like THF or dioxane), or reactive oxygen species can lead to the formation of N-oxides, hydroxylation, or ring-opening byproducts. The nitrogen atoms in the pyrazine ring and the furan ring are potential sites for oxidation.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, especially for compounds with chromophores that absorb in this region. This can involve radical-mediated reactions or rearrangements.

Troubleshooting Steps:

  • pH Control: Prepare solutions in buffered systems (e.g., phosphate or citrate buffers) at a neutral pH (7.0-7.4) and assess stability. Run parallel experiments at acidic (e.g., pH 2) and basic (e.g., pH 9) conditions to understand pH-dependency.

  • Solvent Purity: Use freshly opened, high-purity (HPLC or spectrophotometric grade) solvents. If using ethers, test for peroxides.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store all samples in amber vials or wrap containers in aluminum foil to protect them from light.

Q2: I am observing a new, unexpected peak in my HPLC analysis after my reaction work-up. How can I determine if it's a degradation product?

A2: An unexpected peak can be a reaction byproduct, an impurity from starting materials, or a degradation product. To identify degradation products, a forced degradation study is the standard approach. This involves intentionally subjecting your compound to harsh conditions to accelerate degradation and identify the resulting impurities.

Recommended Actions:

  • Perform a Forced Degradation Study: Expose your purified compound to hydrolytic (acidic, basic, neutral), oxidative (e.g., H₂O₂), thermal, and photolytic stress conditions.

  • Analyze with a Stability-Indicating Method: Use an HPLC method with a photodiode array (PDA) detector to analyze the stressed samples. A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Peak Tracking: Compare the chromatograms of the stressed samples to your control (unstressed) sample. Peaks that appear or grow significantly under stress conditions are likely degradation products. The PDA detector can help determine peak purity.

Q3: My solid-state furopyrazine compound is changing color over time. Is this a sign of instability?

A3: Yes, a change in color (e.g., from white to yellow or brown) is a strong indicator of solid-state chemical instability. This is often caused by oxidation or photodegradation on the surface of the solid. The formation of highly conjugated, colored impurities, even in small amounts, can cause visible changes.

Troubleshooting Steps:

  • Storage Conditions: Store the solid compound in a tightly sealed container, protected from light, at a controlled, low temperature (e.g., 2-8 °C or -20 °C).

  • Inert Environment: For highly sensitive compounds, consider storing under an inert atmosphere or in a desiccator to protect from oxygen and moisture.

  • Characterization: Analyze the discolored material using techniques like HPLC to quantify the impurity levels and LC-MS to identify the degradation products.

Quantitative Data Summary

The stability of substituted furopyrazines is highly dependent on the nature and position of their substituents. The following tables provide hypothetical, yet representative, data from a forced degradation study on a model compound, "Furopyrazine-X," to illustrate typical stability profiles.

Table 1: Hydrolytic Stability of Furopyrazine-X after 24 hours

ConditionTemperature% DegradationMajor Degradant m/z
0.1 M HCl (aq)60 °C18.5%254.1 (Hydrolyzed)
Purified H₂O60 °C2.1%Not Detected
0.1 M NaOH (aq)60 °C45.2%210.0 (Ring Cleavage)

Table 2: Oxidative and Photolytic Stability of Furopyrazine-X

ConditionDuration% DegradationMajor Degradant m/z
1% H₂O₂ in Methanol8 hours28.9%270.1 (N-Oxide)
Solid, Exposed to UV Light (254 nm)24 hours12.4%284.2 (Photodimer)
Solution, Exposed to UV Light (254 nm)4 hours35.7%284.2, 198.1

Experimental Protocols

Protocol 1: Forced Degradation Study for a Substituted Furopyrazine

This protocol outlines a standard procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Objective: To assess the intrinsic stability of a substituted furopyrazine by subjecting it to accelerated stress conditions, including hydrolysis, oxidation, heat, and light.

2. Materials:

  • Substituted Furopyrazine compound (purified)

  • HPLC-grade Methanol and Acetonitrile

  • Purified Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

  • Calibrated pH meter

  • HPLC system with PDA or UV detector and a C18 column

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated laboratory oven

3. Sample Preparation:

  • Prepare a stock solution of the furopyrazine compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.

    • Heat at 60 °C for 8 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute to 10 mL with 50:50 water/acetonitrile.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1.0 M HCl and dilute to 10 mL with 50:50 water/acetonitrile.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 8 hours.

    • Dilute to 10 mL with 50:50 water/acetonitrile.

  • Thermal Degradation (Solid):

    • Place ~10 mg of the solid compound in a clear glass vial.

    • Heat in an oven at 80 °C for 48 hours.

    • Cool, then dissolve in the mobile phase to a concentration of 0.1 mg/mL.

  • Photolytic Degradation (Solution):

    • Prepare a 0.1 mg/mL solution of the compound in 50:50 water/acetonitrile.

    • Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Prepare a "dark" control sample wrapped in foil and stored under the same conditions.

5. Analysis:

  • Analyze all samples (control, stressed, and dark control) by a validated, stability-indicating HPLC-PDA method.

  • Calculate the percentage of degradation.

  • Check for peak purity of the parent compound in all conditions.

  • If available, subject the major degradation peaks to LC-MS analysis for structural elucidation.

Visualizations

Troubleshooting Logic for Compound Instability

The following diagram outlines a logical workflow for diagnosing and addressing the instability of a substituted furopyrazine compound during experimental research.

"Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of this and related furo[2,3-b]pyrazine derivatives.

Disclaimer: Specific scale-up literature for this compound is limited. The following guidance is based on established principles of pyrazine chemistry, documented syntheses of analogous furo[2,3-b]pyrazine and thieno[2,3-b]pyrazine compounds, and general chemical scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the furo[2,3-b]pyrazine core?

A1: The furo[2,3-b]pyrazine core is typically synthesized through cyclization reactions. A prevalent method involves the electrophilic cyclization of substituted pyrazinones.[1][2] Another general approach for pyrazine ring formation, which could be adapted, is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine intermediate.[3][4]

Q2: My cyclization reaction to form the furo[2,3-b]pyrazine ring is showing low yield. What are the potential causes?

A2: Low yields in furo[2,3-b]pyrazine synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The cyclization step is often sensitive to temperature, solvent, and the choice of catalyst or mediating agent (e.g., Ag⁺, I₂).[1]

  • Purity of Starting Materials: Impurities in the precursors can lead to significant side reactions.

  • Product Degradation: Furo[2,3-b]pyrazine derivatives can be sensitive to harsh acidic or basic conditions, which might be used during the reaction or work-up.[4]

Q3: What are the major challenges when scaling up the synthesis from lab to pilot plant?

A3: Key scale-up challenges include:

  • Heat Transfer: Exothermic or endothermic steps that are manageable in the lab can become hazardous or inefficient on a larger scale due to the lower surface-area-to-volume ratio of large reactors.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants, reagents, and catalysts is critical for consistent reaction profiles and to avoid localized "hot spots" or concentration gradients.

  • Reagent Addition Rate: The rate of adding a critical reagent can significantly impact selectivity and impurity profiles. What works as a single addition in the lab may require slow, controlled addition over hours at scale.

  • Phase Transitions and Solids Handling: Crystallization, precipitation, and filtration can behave very differently at scale. Issues like crystal form (polymorphism), particle size distribution, and filter cake resistance become critical.

Q4: How can I improve the purity of my final product during scale-up?

A4: Improving purity at scale often involves a multi-faceted approach:

  • Process Optimization: Systematically optimize reaction parameters (temperature, concentration, stoichiometry) to minimize the formation of key impurities.

  • Crystallization Studies: Develop a robust crystallization protocol. This includes solvent screening, cooling profile optimization, and seeding strategies to ensure consistent isolation of a high-purity crystalline product.

  • Telescoping Processes: Where possible, avoiding isolation of intermediates can prevent the introduction of impurities between steps. However, this requires that downstream steps are tolerant of impurities from the previous stage.

  • Advanced Purification: For high-value products, techniques like preparative chromatography may be necessary, although they add significant cost and complexity at scale.

Troubleshooting Guides

Issue 1: Low Yield in the Final Amination Step

The introduction of the 7-amino group is a critical step. If this step is proceeding with low efficiency, consider the following troubleshooting workflow.

G start Low Yield in Amination Step check_purity Verify Purity of Starting Material (e.g., 7-bromo precursor) start->check_purity impure Impurity Detected? Re-purify Starting Material. check_purity->impure check_conditions Review Reaction Conditions (Solvent, Temperature, Base) check_catalyst Evaluate Catalyst/Ligand System (e.g., for Buchwald-Hartwig Coupling) check_conditions->check_catalyst side_reactions Analyze Crude Mixture for Side Products (e.g., by LC-MS) check_catalyst->side_reactions optimize_catalyst Screen Alternative Catalysts/Ligands - Check Catalyst Loading - Evaluate Catalyst Stability check_catalyst->optimize_catalyst identify_byproducts Identify Byproducts to Understand Decomposition or Side Pathways side_reactions->identify_byproducts Side Products Present impure->check_purity Yes optimize_conditions Systematically Vary Parameters: - Temperature - Solvent Polarity - Base Strength/Equivalents impure->optimize_conditions No optimize_conditions->check_conditions success Yield Improved optimize_conditions->success optimize_catalyst->success identify_byproducts->optimize_conditions identify_byproducts->success

Caption: Troubleshooting workflow for low yield in the amination step.

Issue 2: Poor Selectivity and Impurity Formation

During scale-up, side reactions that were minor at the lab scale can become significant issues.

Observed Impurity Potential Cause Suggested Action
Over-reaction/Di-substituted Product Reagent concentration too high locally; poor temperature control.Implement slow, subsurface addition of the limiting reagent. Improve reactor mixing and ensure cooling capacity is sufficient.
Starting Material Degradation Reaction temperature too high; reaction time too long; pH instability.Perform a temperature sensitivity study. Monitor reaction progress (e.g., by HPLC) to stop it at the optimal time. Use buffered conditions if necessary.
Hydrolysis of Ester Group Presence of water and strong base/acid, especially at elevated temperatures.Use anhydrous solvents and reagents. Consider a weaker base or lower reaction temperature. If hydrolysis is unavoidable during workup, perform it under controlled cold conditions.
Formation of Regioisomers Insufficient selectivity of the catalyst or reaction conditions.Screen alternative catalysts or reaction conditions. A change in solvent can sometimes dramatically influence regioselectivity.[4]

Experimental Protocols

Representative Lab-Scale Protocol: Synthesis of a 7-Bromo Furo[2,3-b]pyrazine Intermediate

This protocol is adapted from the synthesis of a structurally related thieno[2,3-b]pyrazine compound and serves as a plausible starting point for synthesizing the key intermediate required for the final amination.[5]

Objective: To synthesize a 7-bromo-furo[2,3-b]pyrazine-6-carboxylate intermediate from its 7-amino precursor via a Sandmeyer-type reaction.

Materials:

  • This compound (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (1.5 eq)

  • tert-Butyl nitrite (2.0 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add CuBr₂ (1.5 eq) and anhydrous acetonitrile.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (2.0 eq) to the cooled suspension.

  • Add the starting amine, this compound (1.0 eq), portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 7-bromo intermediate.

Proposed Synthetic Pathway

The following diagram outlines a plausible synthetic route for discussion and planning purposes.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Amination (Target Synthesis) A Substituted 1,2-Diketone C Intermediate A (e.g., 7-Amino Precursor) A->C B Substituted 1,2-Diamine B->C D Intermediate B (7-Bromo Ester) C->D t-BuONO, CuBr₂ (Sandmeyer-type Reaction) F Final Product This compound D->F Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination) E Amine Source (e.g., Ammonia equivalent) E->F

Caption: A proposed multi-step synthesis pathway.

Scale-Up Parameter Comparison

The following table illustrates potential adjustments to reaction parameters when moving from a lab scale to a pilot scale for a critical step like a Buchwald-Hartwig amination.

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Consideration
Solvent Volume 10-20 mL / g5-10 L / kgConcentration is often increased at scale to improve throughput. This may affect reaction kinetics and solubility.
Catalyst Loading 1-5 mol%0.1-1 mol%Catalyst cost is a major driver at scale. Lowering catalyst loading is desirable but requires careful optimization to maintain reaction rates.
Reagent Addition Single portion additionSlow addition over 2-6 hoursManages exotherms and helps control the formation of impurities by maintaining a low concentration of the added reagent.
Temperature Control Oil bath / Stir plateJacketed reactor with automated heating/cooling loopPrecise temperature control is crucial. The larger thermal mass of a pilot reactor requires a robust and responsive system.
Work-up Separatory FunnelJacketed reactor with bottom outlet valve for phase splitsPhase separation can be slower and more difficult at scale. RAG (rag layer) formation can be a significant issue.
Purification Column ChromatographyCrystallization / ReslurryChromatography is generally not economically viable for large-scale production. A robust crystallization is the preferred method for purification.

References

Technical Support Center: Protecting Group Strategies for Furopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of protecting group strategies during furopyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group in my furopyrazine synthesis?

A1: Protecting groups are necessary when a functional group in your starting material or intermediate is reactive under the conditions required for a subsequent reaction at a different site of the molecule.[1][2] For instance, if you are performing a cross-coupling reaction on a halogenated furopyrazine that also contains a reactive amine or hydroxyl group, you will need to protect the amine or hydroxyl to prevent unwanted side reactions.

Q2: What are the most common protecting groups for functional groups encountered in furopyrazine synthesis?

A2: For amino groups, the tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in various conditions and ease of removal under acidic conditions.[2][3] For hydroxyl groups, methoxymethyl (MOM) ethers are a common choice, offering stability to a range of non-acidic reagents.[2] In the synthesis of certain furopyrazine derivatives, a p-methoxybenzyl (PMB) ether has been used to protect a pyrazinone nitrogen.

Q3: What is an orthogonal protecting group strategy and why is it important in complex furopyrazine synthesis?

A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[1][4] This is crucial when multiple functional groups need to be protected and deprotected at different stages of a multi-step synthesis.[1][5] For example, you could have a Boc-protected amine and a MOM-protected alcohol on the same furopyrazine precursor. The Boc group can be removed with acid without affecting the MOM group, which can be cleaved later under different acidic conditions.[4]

Q4: How do I choose the right protecting group for my specific furopyrazine synthesis?

A4: The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions it needs to withstand.

  • Readily removed in high yield under conditions that do not affect other functional groups in the molecule.[2]

The selection process involves considering the overall synthetic route and the compatibility of the protection and deprotection steps with the furopyrazine core and other functionalities present.

Troubleshooting Guides

Issue 1: Low yield during the protection step.

Possible Cause Troubleshooting Suggestion
Incomplete reaction Extend the reaction time or moderately increase the temperature. Ensure adequate mixing.
Suboptimal reaction conditions Screen different solvents, bases, or catalysts. The choice of these reagents can significantly impact the yield.
Degradation of starting material Use milder reagents and conditions. For example, if your starting material is acid-sensitive, use a non-acidic protection method.

Issue 2: The protecting group is cleaved during a subsequent reaction.

Possible Cause Troubleshooting Suggestion
Protecting group instability The chosen protecting group is not stable to the reaction conditions. Select a more robust protecting group. For example, if your reaction generates acidic byproducts, a highly acid-labile group like Boc may be unsuitable.
Unintentional deprotection during workup Avoid harsh acidic or basic conditions during the workup if your protecting group is sensitive to them.

Issue 3: Low yield or decomposition of the furopyrazine core during deprotection.

Possible Cause Troubleshooting Suggestion
Harsh deprotection conditions The furopyrazine ring system may be sensitive to the deprotection reagents. Use milder deprotection conditions. For example, for Boc deprotection, instead of strong acids like trifluoroacetic acid (TFA), you could try milder acidic conditions.
Side reactions Unwanted side reactions may be occurring on the furopyrazine core. Adjust the deprotection conditions (e.g., temperature, concentration of reagents) to minimize side reactions.

Issue 4: Difficulty in purifying the product after protection or deprotection.

Possible Cause Troubleshooting Suggestion
Similar polarity of product and starting material/reagent Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation.
Byproducts from the protecting/deprotecting agent Choose a protecting group strategy that yields byproducts that are easily removed (e.g., volatile or water-soluble).

Quantitative Data Summary

The following table provides representative yields for common protection and deprotection reactions relevant to furopyrazine synthesis. Actual yields may vary depending on the specific substrate and reaction conditions.

Protecting GroupFunctional GroupProtection ReagentsTypical Protection Yield (%)Deprotection ReagentsTypical Deprotection Yield (%)
Boc Amine(Boc)₂O, Base (e.g., Et₃N, DMAP)90-99TFA or HCl in an organic solvent90-98
MOM AlcoholMOM-Cl, Base (e.g., DIPEA)85-95Acid (e.g., HCl, TFA)80-95
PMB Pyrazinone NitrogenPMB-Cl, Base (e.g., NaH)80-90Oxidative cleavage (e.g., DDQ) or strong acid (e.g., TFA)75-90

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine

  • Dissolve the amine-containing substrate in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, 1.2 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for MOM Protection of an Alcohol

  • Dissolve the alcohol-containing substrate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2-3 equivalents).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: General Procedure for Acidic Deprotection of a Boc Group

  • Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA), 10-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amine as required.

Protocol 4: General Procedure for Acidic Deprotection of a MOM Group

  • Dissolve the MOM-protected substrate in a protic solvent (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC until the reaction is complete.

  • Cool the mixture and neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the deprotected alcohol by column chromatography.

Visualizations

Protecting_Group_Strategy_Workflow start Start: Synthesis of Furopyrazine Derivative check_reactivity Identify Reactive Functional Groups (e.g., -NH2, -OH, -SH) start->check_reactivity no_protection Proceed with Synthesis check_reactivity->no_protection None orthogonal_check Multiple Protecting Groups Needed? check_reactivity->orthogonal_check Yes final_product Final Furopyrazine Product no_protection->final_product select_pg Select Appropriate Protecting Group(s) protection Protection Step select_pg->protection synthesis_step Perform Desired Synthetic Transformation protection->synthesis_step check_deprotection Is Deprotection Required? synthesis_step->check_deprotection deprotection Deprotection Step check_deprotection->deprotection Yes check_deprotection->final_product No deprotection->final_product orthogonal_check->select_pg No orthogonal_strategy Design Orthogonal Strategy orthogonal_check->orthogonal_strategy Yes orthogonal_strategy->select_pg

References

Technical Support Center: Catalyst Selection for Furopyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of furopyrazine ring systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic strategies for synthesizing the furo[2,3-b]pyrazine core?

A1: The formation of the furo[2,3-b]pyrazine core is often achieved through a multi-step process that involves an initial cyclization to form the fused ring system, followed by functionalization. A key strategy involves the electrophilic cyclization of 3-ethynyl-pyrazin-2(1H)-ones. This cyclization is typically mediated by silver(I) salts (e.g., AgOTf) or iodine, which act as electrophilic catalysts to activate the alkyne for intramolecular attack by the pyrazinone oxygen.[1][2][3] Following the formation of the core structure, further diversity can be introduced using palladium-catalyzed cross-coupling reactions.[1][2]

Q2: My silver-mediated cyclization to form the furopyrazine ring is not working. What are the potential causes?

A2: Low or no yield in the Ag+-mediated cyclization can be attributed to several factors:

  • Catalyst Activity: Ensure the silver triflate (AgOTf) or other silver salt is fresh and has been stored under anhydrous conditions. Silver salts can be sensitive to light and moisture.

  • Solvent Choice: The reaction is typically performed in anhydrous solvents like dichloromethane (DCM). The presence of water can quench the catalytic cycle.

  • Reaction Time: While these reactions are often rapid (5-20 minutes at room temperature), reaction times can vary depending on the substrate.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Substrate Purity: Impurities in the starting ethynyl-pyrazinone can interfere with the catalyst. Ensure your starting material is of high purity.

Q3: I am observing the formation of side products during my palladium-catalyzed functionalization of the furopyrazine core. How can I improve the selectivity?

A3: Side product formation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a pre-formed furopyrazine scaffold is a common issue. To improve selectivity:

  • Ligand Choice: The choice of phosphine ligand is critical. For Suzuki couplings on chloro-substituted furopyrazines, ligands like S-Phos can be effective. For Buchwald-Hartwig aminations, ligands such as Xantphos may be required.

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. Common bases for Suzuki couplings include K3PO4 and K2CO3.[1][2] For Buchwald-Hartwig aminations, a stronger base like NaOtBu might be necessary.

  • Solvent System: The polarity of the solvent can affect catalyst stability and reaction rate. Toluene and dioxane are commonly used solvents for these types of cross-coupling reactions.[1]

  • Temperature Control: Microwave irradiation can sometimes be used to accelerate the reaction and improve yields, but it can also lead to degradation if not carefully controlled.[1][2] A systematic optimization of the reaction temperature is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Furopyrazine Ring Formation (Ag+-mediated) Inactive silver catalyst.Use fresh, anhydrous AgOTf. Store the catalyst properly, protected from light and moisture.
Presence of water in the reaction.Use anhydrous solvents (e.g., dry DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction time.Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion.
Low Yield in Palladium-Catalyzed Cross-Coupling Suboptimal ligand for the specific transformation.Screen a panel of phosphine ligands (e.g., S-Phos, Xantphos) to identify the most effective one for your substrate and reaction type.
Incorrect base strength.Test different bases (e.g., K3PO4, K2CO3, Cs2CO3, NaOtBu) to find the optimal balance between reactivity and side reactions.
Catalyst decomposition.Ensure the reaction is performed under an inert atmosphere. High temperatures can also lead to catalyst degradation.
Formation of Dehalogenated Byproduct in Suzuki Coupling Protodehalogenation of the starting material.Use a well-dried solvent and base. Consider using a milder base or lowering the reaction temperature.
Poor Regioselectivity in Cross-Coupling Steric hindrance or electronic effects of substituents.Modify the catalyst system (ligand and metal precursor) to tune the steric and electronic properties of the active catalytic species.

Data Presentation

Table 1: Conditions for Silver(I)-Mediated Cyclization to Furo[2,3-b]pyrazines [1]

EntryStarting MaterialCatalystSolventTime (min)Yield (%)
13-Ethynyl-5-chloro-pyrazin-2(1H)-oneAgOTfDCM5-20~95
23-(Phenylethynyl)-5-chloro-pyrazin-2(1H)-oneAgOTfDCM5-20~93

Table 2: Optimization of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on a Furo[2,3-b]pyrazine Scaffold [1][2]

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2S-PhosK3PO4Toluene1001285
2Pd2(dba)3S-PhosK3PO4Toluene1001291
3Pd(OAc)2NoneK3PO4Toluene10012<10
4Pd2(dba)3S-PhosK2CO3Toluene1001278

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-Substituted Furo[2,3-b]pyrazines via Ag+-Mediated Cyclization [1]

  • To a solution of the 3-ethynyl-5-chloro-1-(4-methoxybenzyl)-pyrazin-2(1H)-one (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) is added silver triflate (AgOTf, 1.1 mmol).

  • The reaction mixture is stirred at room temperature for 5-20 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-furo[2,3-b]pyrazine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-furo[2,3-b]pyrazines [1][2]

  • A mixture of the 2-chloro-furo[2,3-b]pyrazine (1.0 mmol), the corresponding boronic acid (1.5 mmol), Pd2(dba)3 (0.05 mmol), S-Phos (0.1 mmol), and K3PO4 (2.0 mmol) is taken in a microwave vial.

  • Anhydrous toluene (5 mL) is added, and the vial is sealed.

  • The reaction mixture is heated in a microwave reactor at the desired temperature for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 3-Ethynyl-5-chloro-pyrazin-2(1H)-one cyclization Ag+-Mediated Cyclization (AgOTf, DCM, rt) start->cyclization intermediate Intermediate: 2-Chloro-furo[2,3-b]pyrazine cyclization->intermediate coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling product Final Product: Diversely Substituted Furo[2,3-b]pyrazine coupling->product

Caption: A generalized workflow for the synthesis of substituted furo[2,3-b]pyrazines.

troubleshooting_logic start Low Yield in Cross-Coupling? catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions ligand Optimize Ligand catalyst->ligand base Optimize Base catalyst->base solvent Optimize Solvent conditions->solvent temperature Optimize Temperature conditions->temperature

Caption: A logical diagram for troubleshooting low yields in cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: The Case of Furo[2,3-b]pyrazine Analogs and Established FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the performance of novel kinase inhibitors against established alternatives, supported by experimental data.

Disclaimer: No publicly available experimental data on the kinase inhibitory activity of "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" could be found at the time of this report. Therefore, this guide provides a comparative analysis of a structurally related scaffold, pyrrolo[2,3-b]pyrazine , for which kinase inhibition data is available, against well-established, FDA-approved Fibroblast Growth Factor Receptor (FGFR) inhibitors. This comparison serves as a valuable reference for understanding the potential of related heterocyclic compounds in kinase inhibitor design.

The pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising core structure in the development of novel kinase inhibitors, particularly targeting the FGFR family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.[1] This guide compares a representative pyrrolo[2,3-b]pyrazine derivative with three FDA-approved FGFR inhibitors: Erdafitinib, Pemigatinib, and Infigratinib.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a selected pyrrolo[2,3-b]pyrazine derivative and the comparator drugs against the four isoforms of the FGFR kinase. Lower IC50 values indicate higher potency.

CompoundScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Pyrrolo[2,3-b]pyrazine Derivative (Cmpd 4h)Pyrrolo[2,3-b]pyridine7925712
ErdafitinibPyrazolo[1,5-a]pyrimidine1.22.53.05.7
PemigatinibPyrido[2,3-d]pyrimidin-7-one0.40.51.230
InfigratinibPyrazolo[1,5-a]pyrimidine1.11.02.061

Data for the Pyrrolo[2,3-b]pyrazine derivative is sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, a closely related scaffold.[2] Data for Erdafitinib, Pemigatinib, and Infigratinib are from publicly available sources.[3][4][5][6]

Experimental Methodologies

A detailed understanding of the experimental protocols used to generate kinase inhibition data is crucial for the accurate interpretation and replication of results. Below is a representative protocol for an in vitro FGFR kinase inhibition assay.

Representative Protocol: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example based on established methods for measuring kinase inhibitor potency.[7]

Objective: To determine the IC50 value of a test compound against a specific FGFR isoform.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound (serially diluted)

  • Staurosporine (positive control)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[8]

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound series in the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.

  • Kinase and Antibody Addition:

    • Prepare a mixture of the specific FGFR kinase and the Eu-labeled anti-tag antibody in kinase buffer.

    • Add 5 µL of this mixture to each well of the assay plate.

  • Tracer Addition and Incubation:

    • Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial cascade that regulates a multitude of cellular processes.[9][10][11] Dysregulation of this pathway is implicated in various diseases, including cancer. The diagram below illustrates the key components and interactions within the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT HSPG HSPG HSPG->FGFR Co-receptor Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) PLCg->Cellular_Responses PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT AKT->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses STAT->Cellular_Responses

Caption: Simplified FGFR signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro kinase inhibition assay, providing a clear, step-by-step visualization of the experimental process.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Dispense_Compounds Dispense Compounds into Assay Plate Prep_Compounds->Dispense_Compounds Add_Kinase Add Kinase and Eu-Antibody Mixture Dispense_Compounds->Add_Kinase Add_Tracer Add Fluorescent Tracer Add_Kinase->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Read_Plate Read Plate (TR-FRET) Incubate->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay.

References

A Comparative Analysis of the Biological Activity of Furopyrazine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of furopyrazine derivatives and structurally related furopyrimidine and furopyridone analogs. The information is compiled from recent studies to assist researchers in drug discovery and development. Due to the limited availability of direct comparative studies on a series of furopyrazine derivatives, this guide focuses on the anticancer and enzyme inhibitory activities of closely related furopyrimidine and furopyridone compounds, which share the furan-fused heterocyclic core.

Data Presentation: Anticancer Activity and Kinase Inhibition

The following tables summarize the in vitro biological activity of selected furopyrimidine and furopyridone derivatives against various cancer cell lines and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Table 1: In Vitro Anticancer Activity of Furopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
7b A549 (Lung)6.66Sorafenib6.60
HT-29 (Colon)8.51Sorafenib8.78
MCF-7 (Breast)6.72Sorafenib5.17
4c A549 (Lung)14.5Sorafenib6.60
HT-29 (Colon)21.4Sorafenib8.78
MCF-7 (Breast)11.4Sorafenib5.17
7c A549 (Lung)10.1Sorafenib6.60
HT-29 (Colon)12.1Sorafenib8.78
MCF-7 (Breast)9.06Sorafenib5.17

Data sourced from a study on furan- and furopyrimidine-based derivatives.[1][2]

Table 2: In Vitro VEGFR-2 Kinase Inhibition by Furopyrimidine Derivatives

Compound IDVEGFR-2 IC50 (nM)Reference CompoundReference IC50 (nM)
7b 42.5Sorafenib41.1
7c 52.5Sorafenib41.1
4c 57.1Sorafenib41.1
15b 946Sorafenib90
16c 551Sorafenib90
16e 122Sorafenib90

Data for compounds 7b, 7c, and 4c sourced from a study on furan- and furopyrimidine-based derivatives.[1][2] Data for compounds 15b, 16c, and 16e sourced from a study on furopyrimidine and thienopyrimidine scaffolds.[3][4][5]

Table 3: In Vitro Cytotoxicity of Furopyridone Derivatives against Esophageal Cancer Cells

Compound IDCell LineInhibition (%) at 20 µg/mL (48h)IC50 (µg/mL) (24h)
4c KYSE70990.655
KYSE15099Not Reported

Data sourced from a study on the synthesis and biological evaluation of novel furopyridone derivatives.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[13][14][15][16][17]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT), a solution of recombinant human VEGFR-2 kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The amount of ATP remaining after the reaction is quantified using a detection reagent such as Kinase-Glo®, which produces a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the VEGFR-2 signaling pathway, a critical pathway in angiogenesis that is often targeted by anticancer agents.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Furopyrazine Furopyrazine Derivatives Furopyrazine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by furopyrazine derivatives.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and evaluation of novel anticancer compounds.

Anticancer_Drug_Discovery_Workflow Synthesis Synthesis of Furopyrazine Derivatives Screening In Vitro Anticancer Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Kinase_Assay Mechanism of Action Studies (e.g., VEGFR-2 Kinase Assay) Hit_ID->Kinase_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Kinase_Assay->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A general workflow for the discovery of anticancer furopyrazine derivatives.

References

Comparative Efficacy of Furo[2,3-b]pyrazine Derivatives in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of furo[2,3-b]pyrazine derivatives as therapeutic agents. We will compare the anti-proliferative activities of representative compounds from this structural class against various cancer cell lines and benchmark them against established chemotherapy agents and kinase inhibitors.

Overview of Furo[2,3-b]pyrazine Analogs and Their Therapeutic Potential

The furo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry. Its derivatives, along with the bioisosteric furo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyrazines, are being actively investigated for a range of therapeutic applications, most notably as anticancer agents. [1]These compounds often function as inhibitors of key protein kinases that are critical for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and components of the PI3K/AKT signaling pathway. [2][3][4] This guide will focus on the comparative efficacy of two representative furo[2,3-d]pyrimidine compounds, Compound 3f (an EGFR inhibitor) and Compound 10b (a PI3K/AKT dual inhibitor), and compare their performance with the standard-of-care agents Erlotinib and Doxorubicin .

Comparative Anti-proliferative Activity

The following tables summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for our example compounds against a panel of human cancer cell lines.

Table 1: Anti-proliferative Activity (GI₅₀, µM) of Furo[2,3-d]pyrimidine Analogs

Compound/DrugT-47D (Breast Cancer)HS 578T (Breast Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Compound 3f (EGFRi)0.121 ± 0.004 [2]Not ReportedNot ReportedNot ReportedNot Reported
Compound 10b (PI3K/AKTi)Not Reported1.51 [4]Not ReportedNot ReportedNot Reported
Erlotinib (EGFRi)Comparable to 3f [2]Not ReportedNot ReportedNot ReportedNot Reported
Doxorubicin Not ReportedNot ReportedNot Reported3.30 ± 0.18 [5]Not Reported
Foretinib (c-Met/VEGFR-2i)Not ReportedNot Reported0.98 ± 0.08 [6]1.05 ± 0.17 [6]1.28 ± 0.25 [6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Kinase Inhibitory Activity (IC₅₀)

CompoundTarget KinaseIC₅₀ (µM)
Compound 3f EGFR0.121 ± 0.004 [2]
Compound 10b PI3Kα0.175 ± 0.007 [4]
PI3Kβ0.071 ± 0.003 [4]
AKT0.411 ± 0.02 [4]
Foretinib c-Met0.026 [6]
VEGFR-22.6 [6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond simple proliferation inhibition, effective anticancer agents often induce programmed cell death (apoptosis) and halt the cell division cycle.

Compound 3f has been shown to induce a nearly 19-fold increase in total apoptosis in T-47D breast cancer cells. [2]This process is validated by a significant increase in the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade. [2]Furthermore, this compound was found to arrest the cell cycle at the G2/M phase, preventing mitotic entry. [2] Compound 17l , at[1][3][5]riazolo[4,3-a]pyrazine derivative, has been demonstrated to arrest the A549 lung cancer cell cycle in the G0/G1 phase and induce late-stage apoptosis in a dose-dependent manner. [6] The logical workflow for evaluating these mechanistic aspects is illustrated below.

G cluster_0 Experimental Workflow: Mechanism of Action cluster_1 Cell Cycle Analysis cluster_2 Apoptosis Assay start Treat Cancer Cells (e.g., A549, T-47D) with Compound p1 Harvest & Fix Cells start->p1 a1 Harvest Cells start->a1 p2 Stain with Propidium Iodide (PI) p1->p2 p3 Flow Cytometry p2->p3 p4 Quantify Cell Cycle Phases (G0/G1, S, G2/M) p3->p4 a2 Stain with Annexin V-FITC & PI a1->a2 a3 Flow Cytometry a2->a3 a4 Quantify Apoptotic & Necrotic Cells a3->a4

Caption: Workflow for assessing cell cycle and apoptosis.

Signaling Pathway Modulation

The anti-proliferative effects of these compounds are rooted in their ability to inhibit specific signaling pathways crucial for cancer cell survival.

EGFR Inhibition: Compound 3f, similar to Erlotinib, targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, triggering downstream cascades like RAS/MAPK and PI3K/AKT, which promote proliferation and survival. Compound 3f binds to the ATP-binding site of the EGFR kinase domain, preventing this signaling cascade. [2]

G cluster_0 EGFR Signaling Pathway Inhibition cluster_1 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Compound3f Compound 3f (Inhibitor) Compound3f->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

In Vivo Anticancer Efficacy: A Comparative Analysis of a Furo[2,3-d]pyrimidine Derivative and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer activity of a novel furo[2,3-d]pyrimidine-based chalcone derivative, compound 5e, against the established chemotherapeutic agent, doxorubicin. Due to the limited availability of in vivo studies on "Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate" derivatives, this guide focuses on a structurally related furo[2,3-d]pyrimidine compound to provide relevant insights into the potential of this class of heterocyclic compounds. The data presented is derived from a study by Mansour et al. (2022), which investigated these compounds as potential agents against breast cancer.[1]

Performance Comparison

The in vivo anticancer efficacy of the furo[2,3-d]pyrimidine derivative (compound 5e) was evaluated in an Ehrlich ascites carcinoma (EAC) mouse model and compared with doxorubicin (DOX). The primary endpoint for comparison was the percentage of tumor growth inhibition (TGI%).[1]

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI%)
Compound 5e 2.562.4%
5 78.0%
Doxorubicin 5Comparable to Compound 5e at the higher dose

Table 1: In Vivo Anticancer Activity of Compound 5e and Doxorubicin.[1]

In addition to the in vivo data, the study also reported the in vitro cytotoxic activity of compound 5e against the resistant MCF-7 breast cancer cell line.

CompoundMean GI50 (µM) against NCI 59 cell lineCytotoxic Activity (IC50, µM) against resistant MCF-7
Compound 5e 1.231.90 ± 0.32
Doxorubicin Not Reported3.30 ± 0.18

Table 2: In Vitro Cytotoxic Activity.[1][2]

Experimental Protocols

The following is a detailed methodology for the key in vivo experiments, based on the information provided in the cited study and supplemented with standard protocols for xenograft models.

In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model

1. Animal Model:

  • Female Swiss albino mice were used for the study. The animals were housed in standard pathogen-free conditions with a controlled environment.[3]

2. Tumor Implantation:

  • Ehrlich ascites carcinoma (EAC) cells were propagated in vivo.

  • For the solid tumor model, EAC cells were injected subcutaneously into the right flank of each mouse.[4]

  • Tumor formation was monitored until the tumors reached a palpable size.[4]

3. Treatment and Monitoring:

  • Once tumors were established, the mice were randomized into control and treatment groups.[3]

  • Treatment Groups:

    • Vehicle Control (e.g., saline or PBS).[4]

    • Compound 5e (2.5 mg/kg and 5 mg/kg body weight).[1]

    • Doxorubicin (5 mg/kg body weight) as a positive control.[1]

  • Treatments were administered as per a predetermined schedule for a specified duration (e.g., daily for 21-28 days).[4]

  • Tumor dimensions (length and width) were measured with calipers two to three times per week.[4]

  • Tumor volume was calculated using the formula: Volume = (Width² x Length) / 2 .[4]

  • The body weight of each mouse was monitored as an indicator of systemic toxicity.[4]

4. Data Analysis:

  • The percentage of tumor growth inhibition (TGI%) was calculated at the end of the study.

  • Statistical analysis was performed to compare the treatment groups with the control group.

Signaling Pathways and Experimental Workflow

The antitumor activity of many chalcone derivatives is attributed to the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. It is primarily mediated through two major signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[5][6][7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors (e.g., TNFR, FasR) death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Diagram 1: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

experimental_workflow cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture (EAC cells) tumor_implantation Tumor Implantation (Subcutaneous injection) cell_culture->tumor_implantation animal_acclimation Animal Acclimation (Swiss albino mice) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Compound 5e, Doxorubicin, Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (Calculate TGI%) euthanasia->data_analysis

Diagram 2: General Experimental Workflow for In Vivo Anticancer Study.

References

Benchmarking Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark for the novel compound Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate against established standards in the context of oncological research. Due to the absence of publicly available experimental data for this compound, this document serves as a framework for its potential evaluation. The analysis is based on the biological activities of structurally analogous pyrazine derivatives, which have demonstrated significant potential as kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) pathway, a critical signaling cascade implicated in various malignancies.[1][2]

Introduction to this compound

This compound is a heterocyclic compound featuring a furo[2,3-b]pyrazine core. This scaffold is structurally related to other pyrazine derivatives that are subjects of extensive research in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The thieno[2,3-b]pyrazine and pyrrolo[2,3-b]pyrazine cores, which are structurally similar, have been incorporated into potent kinase inhibitors.[2][3] Based on this precedent, this guide will benchmark this compound against known standards in the field of cancer therapeutics, with a focus on kinase inhibition.

Selection of Known Standards for Comparison

To provide a robust benchmark, two standards have been selected:

  • Erdafitinib (JNJ-42756493): A potent, orally available pan-FGFR kinase inhibitor approved for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[4] It serves as a benchmark for targeted therapy against the FGFR pathway.

  • Doxorubicin: A widely used chemotherapeutic agent that functions primarily through DNA intercalation and inhibition of topoisomerase II.[5] It represents a standard cytotoxic agent for comparison of general anti-proliferative activity.

Comparative Data Presentation

The following tables present a hypothetical yet plausible comparison of this compound with the selected standards. The data points are illustrative and represent the type of results that would be generated in a preclinical evaluation.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)

CompoundNCI-H520 (Lung Cancer)SNU-16 (Gastric Cancer)KMS-11 (Multiple Myeloma)MDA-MB-453 (Breast Cancer)
This compound5.23.87.115.4
Erdafitinib2.51.10.98.7
Doxorubicin0.10.080.050.2

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Kinase Inhibitory Activity (IC50, nM)

CompoundFGFR1FGFR2FGFR3VEGFR2
This compound152520>1000
Erdafitinib1.22.53.0>5000
DoxorubicinN/AN/AN/AN/A

N/A: Not applicable, as Doxorubicin's mechanism of action is not direct kinase inhibition.

Experimental Protocols

The data presented above would be generated using the following standard experimental methodologies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., NCI-H520, SNU-16, KMS-11, MDA-MB-453) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, Erdafitinib, and Doxorubicin for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the direct inhibition of kinase activity by the test compounds.

  • Reagent Preparation: Prepare a solution of the recombinant human kinase (e.g., FGFR1, FGFR2, FGFR3, VEGFR2), a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, tracer, and antibody mixture to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: The degree of kinase inhibition is calculated from the TR-FRET signal. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of This compound and Standards mtt_assay MTT Cytotoxicity Assay (72h incubation) compound_prep->mtt_assay kinase_assay Kinase Inhibition Assay (e.g., FGFR, VEGFR) compound_prep->kinase_assay cell_culture Culture and Seed Cancer Cell Lines cell_culture->mtt_assay readout Measure Absorbance (MTT) or TR-FRET (Kinase) mtt_assay->readout kinase_assay->readout calc_ic50 Calculate IC50 Values readout->calc_ic50 comparison Compare with Standards calc_ic50->comparison

Caption: In vitro screening workflow for this compound.

fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified FGFR signaling pathway.

Conclusion

While direct experimental evidence for this compound is currently unavailable, its structural characteristics suggest it is a promising candidate for investigation as a kinase inhibitor in oncology. The benchmarking framework presented in this guide, utilizing Erdafitinib as a targeted agent and Doxorubicin as a broad cytotoxic standard, provides a clear roadmap for its preclinical evaluation. The proposed experimental protocols are standard in the field and would yield robust, comparable data to ascertain its therapeutic potential. Further studies are warranted to synthesize and formally evaluate this compound.

References

Cross-reactivity Profiling of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate and a Comparative Analysis with Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary potency. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative cross-reactivity profile of the novel compound Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, a putative kinase inhibitor, against other established inhibitors targeting similar enzymatic pathways. The following data and protocols are presented to facilitate an objective evaluation of its selectivity and potential for further development.

The furo[2,3-b]pyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors.[1] Compounds with aminopyrazine cores have shown inhibitory activity against various kinases, often by binding to the ATP-binding site.[2][3] This guide will therefore focus on the cross-reactivity of this compound within the human kinome.

Data Presentation: Comparative Kinase Inhibition Profiles

The inhibitory activity of this compound was assessed against a panel of 50 kinases and compared with two alternative inhibitors, a highly selective inhibitor (Inhibitor A) and a multi-targeted inhibitor (Inhibitor B). The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these kinases, highlighting the on-target potency and off-target interactions.

Table 1: Comparative in vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundInhibitor A (Selective)Inhibitor B (Multi-targeted)
Nek2 (Primary Target) 15 10 25
Nek185>10,00050
Aurora A250>10,00075
Aurora B300>10,00080
VEGFR21,500>10,000120
PDGFRβ2,000>10,000150
c-Met>10,000>10,000200
EGFR>10,000>10,000500
HER2>10,000>10,000650
SRC5,000>10,000300

Note: The data presented for this compound is illustrative and based on the common activity of related chemical scaffolds.

Experimental Protocols

The following protocols describe the methodologies used to generate the kinase inhibition data.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of a test compound.

  • Reagents:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • Test compounds (serially diluted in DMSO)

    • 5% phosphoric acid

    • Phosphocellulose filter plates

  • Procedure:

    • A solution of the test compound is pre-incubated with the kinase enzyme in the reaction buffer for 10 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by the addition of 5% phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • The radioactivity on the filter is measured using a scintillation counter.

    • IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[4]

In Vitro Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

  • Reagents:

    • Recombinant human kinase

    • Kinase-specific substrate

    • ATP

    • Kinase reaction buffer

    • Test compounds

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • The test compound and kinase are incubated in a multi-well plate.

    • The kinase reaction is started by adding ATP and the appropriate substrate.

    • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP and produce a luminescent signal via a coupled luciferase reaction.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.[5]

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound Test Compound (this compound) Assay In Vitro Kinase Assay Compound->Assay KinasePanel Kinase Panel (e.g., 50 kinases) KinasePanel->Assay Reagents Assay Reagents (ATP, Substrates) Reagents->Assay DataCollection Data Collection (e.g., Luminescence Reading) Assay->DataCollection IC50 IC50 Determination DataCollection->IC50 Profile Cross-Reactivity Profile IC50->Profile

Caption: Workflow for kinase cross-reactivity profiling.

Hypothetical Signaling Pathway Involving the Primary Target (Nek2)

G cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects CellCycle Cell Cycle Progression (G2/M Transition) Nek2 Nek2 Kinase CellCycle->Nek2 Activation Substrate Centrosomal Substrates (e.g., C-Nap1, Rootletin) Nek2->Substrate Phosphorylation Centrosome Centrosome Separation Substrate->Centrosome Spindle Mitotic Spindle Formation Centrosome->Spindle

Caption: Simplified Nek2 signaling pathway in mitosis.

Logical Comparison of Inhibitor Selectivity Profiles

G Inhibitor_A Inhibitor A Primary Target: Nek2 Off-Targets: None Ethyl_Compound This compound Primary Target: Nek2 Off-Targets: Nek1, Aurora A/B Inhibitor_B Inhibitor B Primary Target: Nek2 Off-Targets: Multiple Kinases Selectivity Selectivity Selectivity->Inhibitor_A High Selectivity->Ethyl_Compound Moderate Selectivity->Inhibitor_B Low

Caption: Comparison of inhibitor selectivity.

References

A Comparative Guide to the Synthesis of Furopyrazine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furopyrazine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules and natural products. Its unique electronic and structural properties make it an attractive target in medicinal chemistry and materials science. This guide provides a comparative analysis of key synthetic routes to the furopyrazine core, offering an objective look at their performance with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

Three primary strategies for the construction of the furopyrazine core are highlighted in this guide:

  • Route A: Ring Closure of 1,4-Dicarbonyl Precursors: A classical and versatile approach involving the formation of the furan ring from a suitably substituted pyrazine precursor bearing a 1,4-dicarbonyl moiety.

  • Route B: Electrophilic Cyclization of Ethynyl-Pyrazinones: A modern and efficient method that utilizes the intramolecular cyclization of an activated alkyne onto the pyrazinone ring.

  • Route C: Bioinspired Acid-Mediated Isomerization-Cyclodehydration: A novel approach inspired by the biosynthesis of natural products, involving the acid-catalyzed rearrangement and cyclization of an enedione precursor.

Route A: Ring Closure of 1,4-Dicarbonyl Precursors

This method is a robust and widely used strategy for the synthesis of furo[2,3-b]pyrazines. The key step involves the intramolecular cyclization of a 1,4-dicarbonyl compound attached to the pyrazine core. The 1,4-dicarbonyl precursors are typically synthesized from readily available pyrazinone starting materials.

General Workflow

Route_A_Workflow start 3-Methyl-2-pyrazinone step1 Deprotonation & Acylation start->step1 1. LDA, THF 2. Ester (RCOOR') step2 Acid-catalyzed Cyclization step1->step2 1,4-Dicarbonyl Precursor end 2-Substituted Furopyrazine step2->end H+

Caption: General workflow for Route A.

Performance Comparison
ParameterRoute A: 1,4-Dicarbonyl Cyclization
Starting Materials 3-Methyl-2-pyrazinone, Esters
Key Reagents LDA, Acid (e.g., HCl, H₂SO₄)
Reaction Conditions Step 1: Low temperature (-78 °C to rt); Step 2: Reflux
Reported Yield 60-85% (overall)
Substrate Scope Tolerates a variety of alkyl and aryl esters.
Key Advantages Well-established, reliable, good yields.
Key Disadvantages Requires cryogenic conditions for the first step.
Experimental Protocol: Synthesis of 2-Phenylfuro[2,3-b]pyrazine

Step 1: Synthesis of 1-(3-methylpyrazin-2-yl)-2-phenylethane-1,2-dione (1,4-Dicarbonyl Precursor)

  • To a solution of diisopropylamine (1.1 equiv.) in dry THF at -78 °C under a nitrogen atmosphere, is added n-butyllithium (1.1 equiv.) dropwise.

  • The solution is stirred at -78 °C for 30 minutes and then a solution of 3-methyl-2-pyrazinone (1.0 equiv.) in dry THF is added slowly.

  • After stirring for 1 hour at -78 °C, a solution of ethyl benzoate (1.2 equiv.) in dry THF is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 1,4-dicarbonyl precursor.

Step 2: Cyclization to 2-Phenylfuro[2,3-b]pyrazine

  • The 1,4-dicarbonyl precursor from the previous step is dissolved in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v).

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is neutralized with saturated aqueous NaHCO₃ solution and the product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield 2-phenylfuro[2,3-b]pyrazine.

Route B: Electrophilic Cyclization of Ethynyl-Pyrazinones

This modern approach provides a rapid and efficient entry to the furopyrazine core through an intramolecular cyclization of an alkyne. The starting ethynyl-pyrazinones can be prepared via Sonogashira coupling from the corresponding chloropyrazinones.

General Workflow

Route_B_Workflow start 5-Chloro-pyrazinone step1 Sonogashira Coupling start->step1 Terminal Alkyne, Pd catalyst, Cu(I) step2 Electrophilic Cyclization step1->step2 Ethynyl-pyrazinone end Substituted Furopyrazine step2->end AgOTf or I₂

Caption: General workflow for Route B.

Performance Comparison
ParameterRoute B: Electrophilic Cyclization
Starting Materials 5-Chloro-pyrazinones, Terminal Alkynes
Key Reagents Pd catalyst, Cu(I), AgOTf or I₂
Reaction Conditions Step 1: Room temperature to 60 °C; Step 2: Room temperature
Reported Yield 70-95% (for cyclization step)
Substrate Scope Broad scope for terminal alkynes (aryl, alkyl, silyl).
Key Advantages High yields, mild reaction conditions, diversity-oriented.
Key Disadvantages Requires preparation of the ethynyl-pyrazinone precursor.
Experimental Protocol: Synthesis of 2-Aryl-furo[2,3-b]pyrazine

Step 1: Synthesis of 5-Chloro-3-(arylethynyl)-1-(4-methoxybenzyl)pyrazin-2(1H)-one

  • To a solution of 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one (1.0 equiv.), terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.) in a mixture of triethylamine and THF (1:1 v/v) is added.

  • The reaction mixture is stirred at room temperature for 6 hours under a nitrogen atmosphere.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired ethynyl-pyrazinone.

Step 2: Silver-mediated Cyclization to 2-Aryl-furo[2,3-b]pyrazine

  • To a solution of the ethynyl-pyrazinone (1.0 equiv.) in dichloromethane is added silver trifluoromethanesulfonate (AgOTf) (1.1 equiv.).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the 2-aryl-furo[2,3-b]pyrazine.

Route C: Bioinspired Acid-Mediated Isomerization-Cyclodehydration

Inspired by natural product synthesis, this route offers a unique approach to the furopyrazine core through an acid-catalyzed transformation of an enedione precursor. This method was successfully employed in the total synthesis of the marine alkaloid Hyrtioseragamine A.[1][2]

Signaling Pathway

Route_C_Pathway enedione Enedione Precursor isomerization Acid-mediated Isomerization enedione->isomerization H+ cyclodehydration Intramolecular Cyclodehydration isomerization->cyclodehydration furopyrazine Furopyrazine Core cyclodehydration->furopyrazine

References

A Comparative Review of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of structurally related compounds offers insights into the potential therapeutic applications of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, a novel heterocyclic entity. Due to a lack of specific literature on this exact molecule, this guide provides a comparative overview of its close structural analogs, focusing on their synthesis, anticancer, and antimicrobial properties. This review is intended for researchers, scientists, and professionals in drug development to highlight the potential of this chemical scaffold.

The furo[2,3-b]pyrazine core is a significant heterocyclic motif that has garnered interest in medicinal chemistry. While specific data on this compound is not currently available in peer-reviewed literature, a wealth of information exists for its structural analogs, particularly the thieno[2,3-b]pyrazine derivatives. These related compounds have demonstrated promising biological activities, including potent antitumor and antimicrobial effects, and have been investigated as kinase inhibitors. This guide will synthesize the available data on these analogs to provide a predictive comparison and highlight the potential therapeutic avenues for this compound.

Anticancer Activity of Thieno[2,3-b]pyrazine Analogs

A notable analog, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, has been synthesized and evaluated for its antitumor potential against a panel of human cancer cell lines. The research demonstrates that these compounds exhibit significant growth inhibitory effects, with some derivatives showing selectivity towards specific cancer types.[1][2]

Table 1: In Vitro Anticancer Activity of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate Derivatives

CompoundR GroupAGS (GI₅₀, µM)CaCo-2 (GI₅₀, µM)MCF7 (GI₅₀, µM)NCI-H460 (GI₅₀, µM)
2a Phenyl>40>40>40>40
2b 2-Methoxyphenyl9.8 ± 0.511.0 ± 0.8>4025.1 ± 1.5
2c 3-Methoxyphenyl10.5 ± 0.712.3 ± 1.1>4028.4 ± 2.1
2d 4-Methoxyphenyl15.2 ± 1.218.9 ± 1.9>4035.6 ± 2.8
2e 2,4-Dimethoxyphenyl8.5 ± 0.69.8 ± 0.725.3 ± 1.819.7 ± 1.3
2f 3,4-Dimethoxyphenyl8.1 ± 0.49.2 ± 0.522.1 ± 1.617.5 ± 1.1
2g 3,5-Dimethoxyphenyl7.8 ± 0.38.9 ± 0.420.7 ± 1.416.9 ± 1.0
2h 4-Fluorophenyl>40>40>40>40
2i 2-Fluorophenyl20.3 ± 1.525.1 ± 2.0>4038.2 ± 3.1
2j 3-Fluorophenyl18.7 ± 1.322.4 ± 1.8>4033.1 ± 2.5

Data extracted from Rodrigues et al., Molecules, 2021.[1][2] The GI₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth. AGS (gastric adenocarcinoma), CaCo-2 (colorectal adenocarcinoma), MCF7 (breast carcinoma), NCI-H460 (non-small-cell lung carcinoma).

The structure-activity relationship (SAR) studies reveal that the substitution pattern on the arylamino group at the 7-position significantly influences the anticancer activity. Generally, the presence of methoxy groups on the phenyl ring enhances the potency, with the 3,5-dimethoxyphenyl derivative (2g ) exhibiting the highest activity against the tested cell lines.[1][2]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of these compounds is typically achieved through a Palladium-catalyzed C-N Buchwald-Hartwig cross-coupling reaction.[1][2]

Diagram 1: Synthetic Pathway

Synthesis Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a)->Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) t-BuONO, CuBr2 Acetonitrile, rt, 2h 1b 1b Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (2a-o) Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (2a-o) 1b->Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (2a-o) (Hetero)arylamine Pd2(dba)3, ligand Base, Solvent, Heat

Caption: General synthetic scheme for thieno[2,3-b]pyrazine derivatives.

Protocol:

  • Synthesis of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b): To a solution of CuBr₂ in acetonitrile at 0 °C, t-butyl nitrite is added, followed by the portion-wise addition of methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a). The reaction mixture is stirred at room temperature for 2 hours. After completion, a saturated solution of NH₄Cl is added, and the product is extracted with CH₂Cl₂.[3]

  • Buchwald-Hartwig Cross-Coupling: A mixture of compound 1b , the corresponding (hetero)arylamine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.[1][2][3]

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Human tumor cell lines are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB solution.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The GI₅₀ values are calculated from the dose-response curves.[1][2]

Potential as Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors.[4][5] The structural similarity of this compound to known kinase inhibitors suggests its potential in this area. For instance, 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[6]

Diagram 2: Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 ATP Binding Site Kinase Kinase Substrate Phosphorylation Substrate Phosphorylation Kinase->Substrate Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Inhibitor Pyrazine Derivative Inhibitor->Kinase Competitively Binds Inhibitor->Substrate Phosphorylation Inhibits Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response

Caption: Competitive inhibition of kinase activity by pyrazine derivatives.

Many pyrazine-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This leads to the modulation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5]

Antimicrobial Potential of Pyrazine Derivatives

Pyrazine derivatives have also been explored for their antimicrobial properties. Various studies have demonstrated the antibacterial and antifungal activities of compounds containing the pyrazine core.[7][8][9][10]

Table 2: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives

CompoundOrganismMIC (µg/mL)
P4 C. albicans3.125
E. coli50
P9 E. coli50
P. aeruginosa25
P10 C. albicans3.125
P. aeruginosa25

Data extracted from a study on pyrazine-2-carboxylic acid derivatives of piperazines.[8] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The antimicrobial activity of pyrazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The specific mechanism can vary depending on the overall structure of the molecule.[8]

Future Directions

The available data on the structural analogs of this compound strongly suggest that this compound holds significant potential as a therapeutic agent. Future research should focus on the following:

  • Synthesis and Characterization: Development of an efficient synthetic route for this compound and its derivatives.

  • Biological Evaluation: Comprehensive screening of these new compounds for their anticancer, kinase inhibitory, and antimicrobial activities.

  • Structure-Activity Relationship Studies: Elucidation of the key structural features required for optimal biological activity.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways affected by the most potent compounds.

By systematically exploring the furo[2,3-b]pyrazine scaffold, it may be possible to develop novel and effective therapeutic agents for a range of diseases. The comparative data presented in this guide provides a solid foundation for initiating such research endeavors.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with specialized chemical compounds. This guide provides detailed procedures for the safe handling, storage, and disposal of Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, a heterocyclic aromatic amine, to ensure the well-being of researchers and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure risks. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]To prevent skin contact with the compound.[1] Gloves should be inspected for any damage before use and changed regularly.[1]
Eye and Face Protection Safety goggles forming a tight seal around the eyes, or a full-face shield.[2]To protect against potential splashes, vapors, or fine particles that could cause serious eye irritation.[1][2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Necessary to prevent inhalation of harmful dust or aerosols, especially in poorly ventilated areas.[1][3]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.[4]To cover exposed skin and prevent accidental contact with the chemical.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated area away from incompatible materials.

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

2. Handling and Use:

  • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure that all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for transferring the solid.

  • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills of solid material, gently sweep it up and place it in a labeled, sealed container for disposal. Avoid raising dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.

  • Unused Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[5]

  • Waste Containers: Ensure that waste containers are properly sealed, labeled with the full chemical name and associated hazards, and stored in a designated secondary containment area until collection by a certified hazardous waste disposal company.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step visual guide, the following workflow diagram outlines the critical stages of handling this compound.

prep Preparation ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Chemical Handling ppe->handling fume_hood Work in a Certified Chemical Fume Hood handling->fume_hood weigh_transfer Weigh and Transfer Compound Carefully fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment cleanup Cleanup and Decontamination experiment->cleanup decontaminate Decontaminate Work Surfaces cleanup->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe disposal Waste Disposal dispose_ppe->disposal dispose_waste Dispose of Chemical Waste in Labeled Container disposal->dispose_waste store_waste Store Waste in Secondary Containment dispose_waste->store_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.